molecular formula C8H13NO5 B2711717 2-Oxa-5-azaspiro[3.4]octane oxalate CAS No. 1380571-82-3; 1389264-18-9; 90207-55-9

2-Oxa-5-azaspiro[3.4]octane oxalate

Cat. No.: B2711717
CAS No.: 1380571-82-3; 1389264-18-9; 90207-55-9
M. Wt: 203.194
InChI Key: JFOZNINEJYPQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxa-5-azaspiro[3.4]octane oxalate is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.194. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxa-5-azaspiro[3.4]octane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2H2O4/c1-2-6(7-3-1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOZNINEJYPQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)NC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389264-18-9, 1433363-32-6
Record name 2-Oxa-5-azaspiro[3.4]octane oxalate
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Foundational & Exploratory

The 2-Oxa-5-azaspiro[3.4]octane Scaffold: Structural Logic and Bioisosteric Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-Oxa-5-azaspiro[3.4]octane scaffold. Unlike its more common isomer (the 6-aza variant, a morpholine surrogate), the 5-aza scaffold represents a sterically constrained,


-quaternary amine system derived from the pyrrolidine/proline lineage.

Executive Summary: Escaping Flatland with Vectorial Precision

In the pursuit of improved physicochemical properties and novel intellectual property, medicinal chemists have increasingly turned to spirocyclic systems to "escape flatland" (increase fraction of sp


 carbons, 

). While the 2-oxa-6-azaspiro[3.4]octane is widely recognized as a morpholine bioisostere, the 2-oxa-5-azaspiro[3.4]octane offers a distinct geometric and electronic profile.

By placing the nitrogen atom at position 5 (adjacent to the spiro quaternary center), this scaffold acts as a rigidified, metabolically robust proline mimic or a gem-disubstituted pyrrolidine surrogate . This guide details its structural rationale, synthesis, and application in optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Structural Rationale & Bioisosteric Mapping[1]

The Geometry of the 5-Aza Isomer

The defining feature of 2-oxa-5-azaspiro[3.4]octane is the immediate proximity of the pyrrolidine nitrogen to the spiro-carbon. This creates a highly specific steric environment:

  • 
    -Quaternary Substitution:  The spiro center acts as a gem-dialkyl group on the 
    
    
    
    -carbon of the amine. This sterically blocks metabolic approach (e.g., by CYPs) to the most labile position of the pyrrolidine ring.
  • Vector Orthogonality: Unlike planar aromatics, the oxetane ring projects perpendicular to the mean plane of the pyrrolidine ring. This allows for the exploration of binding pockets that require "deep" or "vertical" interactions.

Bioisosteric Relationships

The scaffold serves as a bioisostere for several common motifs, offering distinct advantages:

Classical MotifBioisosteric ReplacementAdvantage of 2-Oxa-5-azaspiro[3.4]octane
Proline Direct Mimic Adds polarity (oxetane oxygen) to modulate LogD; removes H-bond donor (if capping amide) or acts as H-bond acceptor.
2-Methylpyrrolidine Rigid Analog Eliminates chirality issues of the methyl group (achiral spiro center); increases metabolic stability via gem-disubstitution effect.
Morpholine Topological Sibling Shifts the vector of the oxygen lone pairs; alters basicity (

) and reduces molecular footprint compared to the 6-membered ring.
Gem-dimethyl group Polar Isostere The oxetane ring acts as a "polar gem-dimethyl," reducing lipophilicity (

cLogP ~ -1.0) while maintaining steric bulk.

Physicochemical Profiling

The incorporation of the oxetane ring into the spiro system profoundly influences the physicochemical properties of the parent molecule.

Basicity ( ) Modulation

The oxetane oxygen is located at the


-position relative to the nitrogen (N5-C4-C3-O2 connectivity is not direct; it is N5-C4(spiro)-C3/C1-O2).
  • Inductive Effect: The electron-withdrawing nature of the oxetane oxygen (through the spiro carbon) lowers the

    
     of the pyrrolidine nitrogen compared to a standard pyrrolidine (
    
    
    
    ).
  • Expected

    
    :  Typically ranges between 8.5 – 9.5 , making the amine less protonated at physiological pH (7.4) than simple pyrrolidines.[1] This improves membrane permeability (
    
    
    
    ).
Metabolic Stability

The 5-aza isomer is exceptionally robust against oxidative metabolism.

  • Mechanism: CYP450-mediated N-dealkylation usually proceeds via

    
    -carbon hydroxylation. In this scaffold, one 
    
    
    
    -carbon is quaternary (the spiro center), rendering it chemically inert to this pathway.
  • Result: Significant extension of half-life (

    
    ) in microsomal stability assays.
    

Synthetic Accessibility: The Chiral Pool Route

While the 6-aza isomer is often built from 3-oxetanone, the 5-aza isomer is most authoritatively accessed via the chiral pool, specifically starting from L-Proline . This ensures access to enantiopure scaffolds if the pyrrolidine ring carries other substituents, or simply provides a robust starting material for the racemate.

Key Synthetic Protocol (Lactone Reduction Strategy)

Reference Grounding: This route is derived from methodologies for spiro-lactone synthesis cited in oxazolomycin total synthesis [1].

Step 1: Aldol-Lactonization (Formation of the Spiro-Lactone)

  • Start: N-Protected Proline derivative (e.g., aldehyde or activated ester).

  • Reaction: React with a lithium enolate or Reformatsky reagent derived from a hydroxy-acetate equivalent.

  • Cyclization: Acid-catalyzed cyclization yields the 1-oxo-2-oxa-5-azaspiro[3.4]octane (a spiro-lactone).

Step 2: Lactone Reduction (Formation of the Spiro-Ether)

  • Reagent: Borane-dimethyl sulfide complex (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Conditions: Reflux in THF under inert atmosphere (

    
    ).
    
  • Workup: Fieser workup or Glauber’s salt to quench aluminum salts.

  • Product: 2-Oxa-5-azaspiro[3.4]octane .

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for choosing this scaffold and the synthetic flow.

SpiroSynthesis Start Drug Design Challenge: High Clearance or Low Solubility? Analyze Analyze Scaffold: Is the labile site the alpha-carbon of an amine? Start->Analyze Yes Selection Select Scaffold: 2-Oxa-5-azaspiro[3.4]octane (Blocks alpha-oxidation) Analyze->Selection Yes Proline Starting Material: L-Proline Derivative Selection->Proline Begin Synthesis Step1 Step 1: Aldol-Lactonization (Forms Spiro-Lactone) Proline->Step1 Reformatsky/Enolate Step2 Step 2: Reduction (LiAlH4/BH3) (Forms Spiro-Oxetane) Step1->Step2 Reduction Final Final Scaffold: 2-Oxa-5-azaspiro[3.4]octane Step2->Final Deprotection

Figure 1: Decision logic for scaffold selection and simplified synthetic pathway starting from L-Proline.

Experimental Protocol: General Handling & Deprotection

Since the scaffold is often supplied or stored as an oxalate salt (to ensure stability of the secondary amine), the following protocol describes the generation of the free base for coupling reactions.

Protocol: Free-Basing 2-Oxa-5-azaspiro[3.4]octane Oxalate

  • Suspension: Suspend 1.0 eq of this compound in DCM (10 mL/g).

  • Neutralization: Add 3.0 eq of saturated aqueous

    
     or 1M 
    
    
    
    .
  • Extraction: Stir vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer 3x with DCM/Isopropanol (3:1) to ensure recovery of the polar amine.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo at low temperature (<30°C) due to potential volatility of the low-MW amine.
    
  • Coupling: Use immediately in

    
     or Amide Coupling reactions.
    

Case Applications in Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD)

In FBDD, this scaffold is an ideal "growing" vector.

  • Solubility: The oxetane oxygen improves aqueous solubility compared to a gem-dimethyl cyclopentane.

  • Exit Vectors: The secondary amine allows growth in one direction, while the oxetane provides a defined dipole moment that can lock the fragment's orientation in the solvent front.

Peptidomimetics

Replacing a proline residue in a peptide chain with 2-oxa-5-azaspiro[3.4]octane can lock the conformation while altering the solvation shell.

  • Application: Inhibitors of proteases or protein-protein interactions (PPIs) where a "kink" in the backbone is required.

  • Benefit: The spiro-fusion prevents the cis/trans isomerization often seen with proline amides, potentially locking the bioactive conformation.

References

  • Molander, G. A., & St. Jean, D. J. (2002). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin.[2] Organic Letters.

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.[3][4][5] Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of spirocyclic oxetanes and azetidines. Organic Letters.

  • Bull, J. A., et al. (2016). Oxetanes: Recent advances in synthesis and medicinal chemistry applications. Chemical Reviews.

Sources

Metabolic Stability Profiles of Oxa-azaspiro[3.4]octane Rings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

In the pursuit of optimal drug-like properties, the oxa-azaspiro[3.4]octane scaffold has emerged as a high-value bioisostere for traditional saturated heterocycles like morpholine, piperidine, and piperazine. This guide analyzes the metabolic stability profile of this spirocyclic system, specifically focusing on the 2-oxa-6-azaspiro[3.4]octane and 6-oxa-2-azaspiro[3.4]octane isomers.

Unlike their monocyclic parents, these spirocycles offer a "metabolic shield" effect by sterically and electronically obstructing cytochrome P450 (CYP) oxidation sites while increasing fraction saturated (


) and often lowering lipophilicity (

). This document details the mechanistic basis of this stability, provides quantitative case studies, and outlines standardized protocols for assessing intrinsic clearance (

).

Chemical Architecture & Physicochemical Rationale[1][2][3]

The oxa-azaspiro[3.4]octane core fuses a four-membered ring (oxetane or azetidine) with a five-membered ring (pyrrolidine or tetrahydrofuran) at a single quaternary carbon. This unique geometry alters the metabolic landscape compared to the "flat" chair conformations of morpholine.

Structural Isomers of Interest

Two primary isomers dominate medicinal chemistry campaigns:

  • 2-oxa-6-azaspiro[3.4]octane: An oxetane ring spiro-fused to a pyrrolidine ring.

    • Role: Bioisostere for morpholine or 3-hydroxypyrrolidine .

    • Key Feature: The basic nitrogen is in the 5-membered ring.

  • 6-oxa-2-azaspiro[3.4]octane: An azetidine ring spiro-fused to a tetrahydrofuran (THF) ring.

    • Role: Bioisostere for morpholine or 4-aminotetrahydropyran .

    • Key Feature: The basic nitrogen is in the 4-membered ring (azetidine).

Physicochemical Comparison

Despite adding carbon atoms relative to morpholine (


 vs. 

), these scaffolds often maintain or lower

due to the high polarity of the oxetane/azetidine motifs and changes in the solvation shell.

Table 1: Comparative Physicochemical Profile

PropertyMorpholine2-oxa-6-azaspiro[3.4]octane6-oxa-2-azaspiro[3.4]octaneImpact
Formula



+2 Carbons
MW 87.1113.2113.2Slight Increase
Vector Linear/ChairAngled/RigidAngled/RigidImproved Selectivity

(Calc)
~8.3~9.2~8.0Tunable Basicity
Metabolic Liability High (

-C oxidation)
Low (Spiro-blocked)Low (Ring strain/Spiro)Enhanced Stability

Metabolic Stability Profile

The primary driver for adopting oxa-azaspiro[3.4]octane rings is the mitigation of oxidative metabolism.

Mechanistic Basis: The "Spiro Shield"

In monocyclic amines like pyrrolidine or morpholine, the carbons


 to the nitrogen are the primary "soft spots" for CYP450-mediated N-dealkylation or 

-hydroxylation.
  • Morpholine: Has four available

    
    -protons vulnerable to abstraction.
    
  • Spiro[3.4]octane: The spiro-fusion creates a quaternary center

    
     to the heteroatom in one direction. This physically removes the abstractable protons and sterically hinders the approach of the heme iron-oxo species to the remaining 
    
    
    
    -hydrogens.

MetabolicShield Morpholine Morpholine Core (High Liability) CYP CYP450 Enzyme Morpholine->CYP Accessible α-H AlphaOx α-Hydroxylation (Ring Opening) CYP->AlphaOx Rapid Oxidation Spiro 2-oxa-6-azaspiro[3.4]octane (Metabolic Shield) Spiro->CYP Steric Hindrance QuatCenter Quaternary Spiro Center (No α-H) Spiro->QuatCenter Structural Feature Stability Intact Scaffold (Low Clearance) QuatCenter->Stability Blocks Oxidation

Figure 1: Mechanistic comparison of metabolic liabilities. The spiro center eliminates key oxidative soft spots found in morpholine.

Quantitative Case Studies

Recent medicinal chemistry campaigns validate the superior stability of these rings.

Case Study A: 6-oxa-2-azaspiro[3.4]octane in Antiviral Discovery

In the development of SARS-CoV-2 3CL protease inhibitors, the 6-oxa-2-azaspiro[3.4]octane moiety was used to replace metabolically labile piperidine rings.

  • Result: The spiro derivative (Compound 9) demonstrated 58% remaining parent compound after 30 minutes in Human Liver Microsomes (HLM).

  • Significance: This represents a "balanced profile" of high potency (

    
     = 8.37 nM) and moderate-to-low clearance, suitable for oral dosing.
    
Case Study B: 2-oxa-6-azaspiro[3.4]octane in Antituberculosis Agents

In Pks13 inhibitors (for M. tuberculosis), replacing a piperidine with 2-oxa-6-azaspiro[3.4]octane (Compound 6) resulted in:

  • Microsomal Stability: Classed as "Good" (low

    
    ).
    
  • Lipophilicity: Reduction in

    
     despite the carbon addition.[1][2]
    
  • Safety: Reduced hERG inhibition compared to the parent piperidine.[3]

Phase II Metabolism Considerations

While resistant to Phase I (oxidative) metabolism, researchers must monitor Phase II conjugation.

  • N-Glucuronidation: The secondary amine in the spiro ring is sterically crowded but still nucleophilic. If the

    
     is high, N-glucuronidation may occur, though often at a slower rate than in less hindered amines.
    
  • Acid Stability: The oxetane ring is generally stable at physiological pH but can undergo ring-opening in highly acidic media (e.g., stomach acid

    
    ) if not properly substituted. However, in the context of the [3.4] spiro system, the ring strain is managed, and these are typically stable in standard plasma stability assays.
    

Experimental Protocols: Assessing Stability

To validate the stability of this scaffold in your own pipeline, use the following standardized Intrinsic Clearance (


) protocol.
Materials
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow

StabilityAssay Prep 1. Preparation Pre-warm buffer (37°C) Thaw Microsomes Incubate 2. Incubation Mix Compound (1 µM) + Microsomes (0.5 mg/mL) Initiate with NADPH Prep->Incubate Sample 3. Sampling Timepoints: 0, 5, 15, 30, 45 min Aliquot 50 µL Incubate->Sample Quench 4. Quench Add to 150 µL ACN + IS Centrifuge (4000g, 20 min) Sample->Quench Analyze 5. LC-MS/MS Analysis Monitor Parent Depletion Quench->Analyze

Figure 2: Standard workflow for determining intrinsic clearance (


) in liver microsomes.
Data Calculation

Calculate the elimination rate constant (


) from the slope of the natural log of percent remaining vs. time.




Target Metrics for Spiro[3.4] Scaffolds:

  • Excellent Stability:

    
    
    
  • Moderate Stability:

    
    
    
  • High Clearance:

    
    
    

Synthesis & Handling Notes

For researchers synthesizing these cores:

  • Synthesis: The 2-oxa-6-azaspiro[3.4]octane core is often accessed via [3+2] cycloaddition of azomethine ylides with methylene oxetanes, or via cyclization of amino-epoxides.

  • Handling: While metabolically stable, the free bases can be volatile or hygroscopic. Isolate as oxalate or hydrochloride salts for improved handling and shelf-stability (e.g., 2-oxa-6-azaspiro[3.4]octane oxalate ).

References

  • Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13. Source: ACS Infectious Diseases (2022). Context: Direct comparison of piperidine vs. 2-oxa-6-azaspiro[3.4]octane showing improved metabolic stability and reduced lipophilicity. URL:[Link]

  • Discovery of the Clinical Candidate S-892216: A Second-Generation SARS-CoV-2 3CL Protease Inhibitor. Source: Journal of Medicinal Chemistry (2023). Context: Validation of 6-oxa-2-azaspiro[3.4]octane (Compound 9) demonstrating 58% stability at 30 min in HLM.[4] URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Source: ACS Medicinal Chemistry Letters (2017). Context: Foundational principles of spirocyclic bioisosteres reducing lipophilicity and improving metabolic profiles compared to morpholines. URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Source: Journal of Medicinal Chemistry (2010).[5] Context: Comprehensive review of oxetane stability and their use as metabolic shields in drug design. URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Incorporating 2-Oxa-5-azaspiro[3.4]octane into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Conformational Rigidity in Drug Design

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics aim to overcome these limitations by introducing non-natural structural elements that mimic the essential features of a native peptide's bioactive conformation. A highly effective strategy in this endeavor is the incorporation of rigid scaffolds that constrain the peptide backbone.[1]

The 2-oxa-5-azaspiro[3.4]octane scaffold has emerged as a compelling building block in medicinal chemistry. Its inherent three-dimensional and rigid structure offers a unique tool to modulate the physicochemical properties of molecules.[2] By replacing a standard amino acid with a derivative of 2-oxa-5-azaspiro[3.4]octane, researchers can introduce a significant conformational constraint, effectively locking a portion of the peptide backbone into a desired geometry. This can lead to enhanced binding to biological targets, improved resistance to enzymatic degradation, and better overall drug-like properties. Spirocycles have been successfully employed to restrict backbone geometry and orient pharmacophores in spatially defined arrangements, often to mimic secondary structures like β-turns.[3]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a novel 2-oxa-5-azaspiro[3.4]octane-based amino acid and its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.

Part 1: Synthesis of the Core Building Block: N-Fmoc-2-oxa-5-azaspiro[3.4]octane-6-carboxylic acid

The synthesis begins with the construction of the core 2-oxa-5-azaspiro[3.4]octane ring system, which has been previously reported.[4][5] Following the formation of the spirocycle, a two-step process involving N-protection and subsequent functionalization to introduce the carboxylic acid moiety is necessary.

Proposed Synthetic Protocol:

Step 1: N-Boc Protection of 2-Oxa-5-azaspiro[3.4]octane

  • Dissolve 2-oxa-5-azaspiro[3.4]octane (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base like triethylamine (TEA) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate.

Step 2: Alkylation to Introduce the Carboxylate Moiety

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add the N-Boc protected spirocycle (1 equivalent), dissolved in anhydrous THF, to the LDA solution at -78 °C.

  • After stirring for 1-2 hours, add a suitable electrophile such as methyl bromoacetate (1.2 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the methylated ester.

  • Hydrolyze the ester to the carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture.

Step 3: Boc Deprotection and Fmoc Protection

  • Dissolve the N-Boc protected amino acid in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).

  • Stir the reaction at room temperature for 1-2 hours until TLC indicates complete deprotection.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting crude amine salt in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

  • Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) portion-wise while maintaining the pH between 8-9.

  • Stir the reaction for 12-24 hours at room temperature.

  • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, N-Fmoc-2-oxa-5-azaspiro[3.4]octane-6-carboxylic acid, by column chromatography.

dot digraph "Synthetic_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} dot Caption: Proposed synthetic workflow for the SPPS-ready spirocyclic amino acid.

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

With the Fmoc-protected spirocyclic amino acid in hand, its incorporation into a peptide sequence can be achieved using standard automated or manual SPPS protocols. However, due to the sterically hindered nature of this unnatural amino acid, optimization of the coupling conditions is crucial to ensure efficient peptide bond formation.

Key Considerations for SPPS:
  • Resin Selection: The choice of resin depends on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide, Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).

  • Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents are often required. Standard carbodiimide reagents like DIC/HOBt may result in incomplete coupling. The use of uronium/aminium-based reagents such as HBTU, HATU, or COMU is highly recommended to drive the reaction to completion.[3]

  • Reaction Time and Temperature: Extended coupling times (e.g., 2-4 hours) or double couplings may be necessary. Microwave-assisted SPPS can also be a valuable tool to enhance coupling efficiency for difficult sequences.[3]

  • Monitoring: The completeness of each coupling step should be carefully monitored using a qualitative test such as the Kaiser test or a quantitative method like UV monitoring of Fmoc deprotection.

Detailed SPPS Protocol:
  • Resin Swelling and Fmoc Deprotection: Swell the chosen resin in a suitable solvent (e.g., DMF) for 30-60 minutes. Deprotect the N-terminal Fmoc group of the growing peptide chain on the resin using a solution of 20% piperidine in DMF for 20 minutes.

  • Amino Acid Activation: In a separate vessel, pre-activate the N-Fmoc-2-oxa-5-azaspiro[3.4]octane-6-carboxylic acid (3-5 equivalents relative to the resin loading) with a coupling reagent such as HATU (2.9 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, repeat the coupling step (double coupling).

  • Capping (Optional): If residual unreacted amines remain after a double coupling, cap them with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Chain Elongation: Repeat the deprotection, activation, and coupling cycles for the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the amino acid composition (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

ParameterStandard Amino Acid2-Oxa-5-azaspiro[3.4]octane Amino Acid
Equivalents 3-54-6
Coupling Reagent DIC/HOBt, HBTUHATU, COMU
Activation Time 5-10 min10-15 min
Coupling Time 30-60 min2-4 hours (or double coupling)
Monitoring Kaiser TestKaiser Test (critical)

Table 1: Recommended SPPS parameter adjustments for incorporating the spirocyclic amino acid.

Part 3: Structural and Functional Characterization

The primary rationale for incorporating the 2-oxa-5-azaspiro[3.4]octane moiety is to induce a specific, rigid conformation. Therefore, a thorough structural analysis of the resulting peptidomimetic is essential to validate the design principle.

Conformational Analysis Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY/ROESY, are powerful tools for determining the solution-state conformation of peptides.[1][6] Key parameters to analyze include:

    • Nuclear Overhauser Effects (NOEs): The presence of specific NOEs between non-adjacent residues can provide crucial distance constraints, helping to define the peptide's fold.

    • ³J-coupling Constants: The coupling constants between the amide proton (NH) and the alpha-proton (Hα) can provide information about the backbone dihedral angle (φ).

    • Chemical Shift Dispersion: A wider dispersion of amide proton chemical shifts is often indicative of a well-defined, folded structure.

  • X-ray Crystallography: If suitable crystals can be obtained, X-ray crystallography provides a high-resolution, solid-state structure of the peptidomimetic.[7][8][9] This can offer definitive proof of the desired conformation and the influence of the spirocyclic constraint.

  • Molecular Modeling: Computational methods, such as molecular dynamics simulations and conformational searches, can be used to predict and rationalize the observed conformational preferences of the peptidomimetic.[10] These studies can provide insights into the energetic landscape of different conformations and help to interpret the experimental NMR data.

dot digraph "Characterization_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} dot Caption: Workflow for the characterization of spirocycle-containing peptidomimetics.

Conclusion and Future Outlook

The incorporation of the 2-oxa-5-azaspiro[3.4]octane scaffold represents a powerful strategy for the rational design of conformationally constrained peptidomimetics. The synthetic and SPPS protocols outlined in this guide provide a framework for accessing these novel molecules. The inherent rigidity of the spirocyclic system offers a promising avenue to enhance the therapeutic potential of peptide-based drugs by improving their stability, selectivity, and affinity for their biological targets. Future work in this area will likely focus on the synthesis of stereochemically diverse derivatives of this scaffold and their application in a wide range of therapeutic areas, from oncology to infectious diseases.

References

  • Mesa Laboratory. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]

  • ACD/Labs. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. [Link]

  • Papillon, J. P., & Taylor, R. J. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 2(14), 1987–1990. [Link]

  • Raeck, C., & Berger, S. (2007). A 2D NMR method to study peptide phosphorylation. Analytical and Bioanalytical Chemistry, 389(7-8), 2161–2165. [Link]

  • Martin, N. I., & Liskamp, R. M. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

  • Indian Institute of Science. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]

  • Semantic Scholar. (n.d.). Macrocyclic peptidomimetics with antimicrobial activity: synthesis, bioassay, and molecular modeling studies. Retrieved from [Link]

  • Safo, M. K. (2022). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences, 9, 995431. [Link]

  • Wlodawer, A., & Dauter, Z. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 235–244. [Link]

  • Wang, Y., et al. (2022). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry, 65(3), 2046–2066. [Link]

  • Harris, H. G., & Oldham, E. D. (2022). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Eagle Scholar. [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • Vaskevych, R. I., et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Conversion of 2-Oxa-5-azaspiro[3.4]octane Oxalate to its Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the conversion of 2-Oxa-5-azaspiro[3.4]octane oxalate to its free base form. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a successful and efficient conversion in your laboratory experiments.

I. Understanding the Conversion: Key Principles

The conversion of an amine salt, such as this compound, to its free base is a fundamental acid-base reaction. In essence, the oxalate salt is treated with a base that is stronger than the spirocyclic amine. This stronger base deprotonates the ammonium cation of the salt, yielding the neutral, "free base" form of the amine, which is often more soluble in organic solvents. The choice of base and solvent system is critical for achieving a high yield and purity of the final product.

II. Troubleshooting Guide

This section addresses common issues encountered during the conversion process, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Free Base - Incomplete reaction due to insufficient base. - Loss of product during workup (e.g., product remaining in the aqueous layer). - Use of a base that is not strong enough to deprotonate the amine oxalate salt effectively.- Ensure at least a stoichiometric equivalent of a strong base (e.g., NaOH, KOH) is used. A slight excess can be beneficial. - Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery. - Consider using a stronger base or increasing the reaction temperature if the reaction is sluggish.
Product Contamination (e.g., with starting material or salts) - Inadequate phase separation during extraction. - Insufficient washing of the organic layer. - Precipitation of inorganic salts in the organic layer.- Allow adequate time for the aqueous and organic layers to separate clearly. If an emulsion forms, adding a small amount of brine can help break it. - Wash the combined organic extracts with brine to remove residual water and inorganic salts. - Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before solvent evaporation.
Difficulty in Isolating the Free Base - The free base may be an oil or a low-melting solid. - The free base may be volatile.- If the product is an oil, ensure all solvent is removed under reduced pressure. High vacuum may be necessary. - If the product is suspected to be volatile, use caution during solvent removal (e.g., use a rotary evaporator at a controlled temperature and pressure).
Inconsistent or Unexpected Spectroscopic Data (NMR, MS) - Presence of residual solvent or water. - Incomplete conversion, showing a mixture of the salt and free base. - Degradation of the product.- Ensure the product is thoroughly dried under high vacuum. - Re-evaluate the reaction conditions (base, solvent, temperature, and time) to drive the reaction to completion. - 2-Oxa-5-azaspiro[3.4]octane and similar structures can be sensitive; avoid harsh acidic or basic conditions for prolonged periods.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this conversion?

A1: Strong inorganic bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are generally effective for converting amine salts to their free bases.[2][3] The choice between them is often a matter of laboratory availability and cost. Carbonate bases like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) can also be used, but may require heating to drive the reaction to completion.

Q2: Which solvent is most appropriate for the extraction of the free base?

A2: The ideal extraction solvent should have high solubility for the free base and be immiscible with water. Dichloromethane (DCM) and ethyl acetate are common choices. DCM is often preferred for its ability to dissolve a wide range of organic compounds. However, if the free base has some water solubility, multiple extractions will be necessary to ensure a good recovery.[4]

Q3: How can I confirm that the conversion to the free base is complete?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the reaction progress. Spot the reaction mixture alongside the starting oxalate salt. The disappearance of the starting material spot and the appearance of a new, typically higher Rf spot, indicates the formation of the free base. Further confirmation can be obtained by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, where a shift in the signals of the protons adjacent to the nitrogen atom is expected.

Q4: Is it necessary to purify the free base after extraction?

A4: While a simple extraction and drying may yield a product of sufficient purity for some applications, further purification may be required for more sensitive experiments. Column chromatography is a common method for purifying amines.[5] Alternatively, if the free base is a solid, recrystallization can be an effective purification technique. For volatile liquid amines, distillation is a viable option.

Q5: What are the storage recommendations for 2-Oxa-5-azaspiro[3.4]octane free base?

A5: The oxalate salt is generally more stable and easier to handle than the free base.[6] The free base, like many amines, can be sensitive to air and moisture. It is recommended to store the free base under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, such as in a freezer at -20°C, to minimize degradation.[7]

IV. Detailed Experimental Protocol

This protocol provides a step-by-step guide for the conversion of this compound to its free base form.

Materials and Reagents:
  • This compound[8][9]

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Step-by-Step Procedure:
  • Dissolution: Dissolve a known quantity of this compound in a minimal amount of deionized water in a beaker or flask equipped with a magnetic stir bar.

  • Basification: While stirring, slowly add a 1M aqueous solution of NaOH or KOH dropwise to the dissolved salt. Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is greater than 12 to ensure complete deprotonation of the amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of dichloromethane (or ethyl acetate) to the separatory funnel.

  • Mixing and Separation: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The organic layer (containing the free base) will be the bottom layer if using DCM and the top layer if using ethyl acetate.

  • Collection of Organic Layer: Carefully drain the organic layer into a clean flask.

  • Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer remaining in the separatory funnel and repeat the extraction process two more times to maximize the recovery of the free base.

  • Combine and Wash: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer with an equal volume of brine to remove any residual water and inorganic salts.

  • Drying: Drain the washed organic layer into a clean, dry flask. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to the organic solution to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator at a controlled temperature (typically not exceeding 40°C) to yield the 2-Oxa-5-azaspiro[3.4]octane free base.

  • Final Drying: Place the flask containing the product under high vacuum for a few hours to remove any residual solvent.

  • Characterization: Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR) to confirm its identity and purity.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Analysis start Dissolve Oxalate Salt in Water add_base Add NaOH/KOH Solution (pH > 12) start->add_base Stirring extraction1 Extract with DCM/EtOAc (3x) add_base->extraction1 wash Wash with Brine extraction1->wash dry Dry over Na2SO4/MgSO4 wash->dry filtration Filter dry->filtration evaporation Solvent Removal (Rotary Evaporator) filtration->evaporation high_vac Dry under High Vacuum evaporation->high_vac analysis Characterization (NMR, MS) high_vac->analysis end 2-Oxa-5-azaspiro[3.4]octane analysis->end Final Product: Free Base

Caption: Workflow for the conversion of this compound to its free base.

V. References

  • Pi Chemicals System. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023, December). Free base. Retrieved from [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. Retrieved from

  • PubChem. (n.d.). 2-oxa-5-azaspiro[3.4]octane. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 2-Oxa-5-azaspiro[3.4]octa.... Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • PubMed. (2000, July 13). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Retrieved from [Link]

  • Google Patents. (n.d.). US1687480A - Method of recovering oxalates. Retrieved from

  • Google Patents. (n.d.). US5912387A - Amine heat stable salt neutralization having reduced solids. Retrieved from

  • ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • Moorpark College. (2024, September 3). Experiment #4: Synthesis and Decomposition of an Oxalate Salt. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • Reddit. (2023, October 11). What is the best way of making free amina base from its salt?. Retrieved from [Link]

Sources

Improving solubility of 2-Oxa-5-azaspiro[3.4]octane oxalate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving solubility of 2-Oxa-5-azaspiro[3.4]octane oxalate in organic solvents Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Group[1]

Executive Summary

The oxalate salt of 2-Oxa-5-azaspiro[3.4]octane is a stable, crystalline storage form chosen for its high melting point and resistance to oxidation.[1] However, this stability comes at the cost of poor solubility in standard organic solvents (DCM, THF, EtOAc, Toluene) due to a high lattice energy network driven by strong hydrogen bonding between the oxalate dianion and the secondary ammonium cation.

To use this building block effectively in synthesis (e.g., amide couplings, SNAr, reductive aminations), you must generally disrupt this lattice.[1] This guide provides three validated workflows to resolve solubility issues: Free-Basing (Isolation) , In-Situ Neutralization , and Cosolvent Engineering .[1][2]

Module 1: Root Cause Analysis & Solubility Profile

The Solubility Paradox

Users often assume that because the spirocyclic core (C6H11NO) is small and relatively polar, the salt should dissolve in polar organics. This is incorrect. The oxalate counter-ion creates a "ionic brick wall."[2]

Solubility Heatmap for this compound:

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Barrier
Hydrocarbon / Chlorinated Hexane, Toluene, DCM, CHCl₃Insoluble High lattice energy vs. low solvent dielectric constant.[1][2]
Ethers / Esters THF, Et₂O, EtOAc, MTBEInsoluble Inability to break ionic H-bond network.[1][2]
Polar Aprotic DMSO, DMF, NMPModerate to High High dielectric constant stabilizes ions, but removal is difficult.[1][2]
Protic Methanol, WaterHigh Solvation of ions via H-bonding matches the lattice energy.[2]

Technical Insight: The oxalate salt is often a 1:1 or 2:1 complex where the oxalate acts as a bidentate H-bond acceptor, locking the secondary amine protons in a rigid crystal lattice.

Module 2: Protocol A - The "Free-Basing" Isolation (Recommended)[1]

Best for: Reactions requiring anhydrous conditions, non-polar solvents (DCM, THF), or strict stoichiometry.[1] Goal: Convert the oxalate salt to the free amine (oil or low-melting solid) before the main reaction.

Workflow Diagram: Free-Basing Decision Tree

FreeBasing Start Start: Oxalate Salt Solvent Dissolve in Min. Vol. Water or 1M NaOH Start->Solvent Extract Extract with DCM (x3) (Dichloromethane) Solvent->Extract Check Is Product in Org Layer? Extract->Check Dry Dry (Na2SO4) & Concentrate < 30°C Check->Dry Yes Alt_Extract Switch to CHCl3/IPA (3:1) for better solubility Check->Alt_Extract No (Stuck in Aq) Volatile Warning: Free base may be volatile! Dry->Volatile Use Use Immediately (Unstable Oil) Volatile->Use Alt_Extract->Dry

Caption: Workflow for isolating the free amine from the oxalate salt. Note the volatility warning.

Step-by-Step Protocol
  • Dissolution: Suspend 1.0 eq of the oxalate salt in a minimum volume of water (approx. 5 mL per gram).[1][2]

  • Basification: Add 1.2 eq of 1M NaOH or saturated K₂CO₃ . The solution should turn clear or slightly cloudy as the free base separates.[2]

    • Note: Do not use NaHCO₃; it may not be strong enough to fully break the oxalate complex efficiently without excessive volume.[2]

  • Extraction: Extract the aqueous layer 3 times with DCM (Dichloromethane).[1][2]

    • Troubleshooting: If the amine is highly water-soluble (common with small spirocycles), use CHCl₃ : IPA (3:1) as the extraction solvent instead of pure DCM.[1]

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter and concentrate under reduced pressure.

    • CRITICAL WARNING: 2-Oxa-5-azaspiro[3.4]octane free base is a low-molecular-weight amine.[1][2] Do not apply high vacuum for extended periods or heat the bath >30°C, or you will lose your product to the pump.

Module 3: Protocol B - In-Situ Neutralization (High Throughput)

Best for: Amide couplings (HATU/EDC), SNAr reactions, or when isolation is too slow.[1] Goal: Liberate the amine directly in the reaction vessel using a tertiary amine base.

The "Solubility Break" Method

You cannot simply dump the oxalate into DCM and add TEA; the oxalate often remains as a gummy solid.[2] You must use a "swelling" cosolvent.[2]

Protocol:

  • Weigh the oxalate salt into the reaction vessel.

  • Add Cosolvent: Add a small volume of DMF or DMSO (10-20% of total reaction volume).[1][2] The salt will partially dissolve.[1][2]

  • Add Base: Add 3.0 - 4.0 equivalents of DIPEA (Diisopropylethylamine).[1][2]

    • Mechanism:[2][3][4][5] DIPEA forms DIPEA-Oxalate, which is more lipophilic than the spiro-amine oxalate, while simultaneously releasing the free spiro-amine.[1]

  • Add Main Solvent: Dilute with your primary solvent (DCM, THF, etc.).[1][2]

  • Proceed: Add your electrophile/coupling reagents.

Why DIPEA? DIPEA is sterically hindered and less likely to interfere with electrophiles compared to TEA or inorganic bases.[1][2]

Module 4: Frequently Asked Questions (FAQs)

Q1: I see a white precipitate after adding DIPEA in DCM. Is this a problem?

A: Likely not. This is often the DIPEA-Oxalate or DIPEA-Hydrohalide (if coupling reagents are used) precipitating out.[2] The spiro-amine is likely in solution.[1][2] You can verify this by taking an aliquot, filtering it, and running a quick LC-MS of the filtrate.[1]

Q2: Can I use MeOH as a solvent for the reaction?

A: Yes, Methanol dissolves the oxalate salt completely without additives.[2]

  • Caveat: MeOH is nucleophilic.[1][2] You cannot use it for acid chloride couplings, isocyanate reactions, or reactions involving strong electrophiles.[1][2] It is safe for reductive aminations or SNAr reactions.[1][2]

Q3: The free base seems unstable. How do I store it?

A: Secondary spiro-amines can absorb CO₂ from the air (forming carbamates) or oxidize.[1][2]

  • Recommendation: Do not store the free base.[1][2] Generate it immediately before use. If storage is mandatory, store as a solution in DCM under Argon at -20°C.[1][2]

Q4: My yield is low after free-basing. Where did it go?

A: Two possibilities:

  • Volatility: You evaporated it on the rotavap (See Module 2, Step 5).[1][2]

  • Water Solubility: The spiro-ether oxygen increases water solubility.[1][2][6] If you used pure DCM for extraction, the amine might still be in the aqueous layer. Re-extract the aqueous layer with CHCl₃/IPA (3:1).

References & Grounding

  • Spirocyclic Scaffolds in Medicinal Chemistry:

    • Source: Burkhard, J. A., et al. (2010).[1][2] "Synthesis and Structural Analysis of Spirocyclic Pharmacophores." Angewandte Chemie International Edition.

    • Relevance: Discusses the physicochemical properties (LogP, pKa) of spiro[3.4] systems.

    • [1]

  • Handling Amine Salts:

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Chapter on Acid-Base Chemistry and Extraction).

    • Relevance: Foundational theory for the "Free-Basing" partition coefficients.[1][2]

  • Solubility of Oxalates:

    • Source: Haynes, W. M.[1] (Ed.).[1][2][6] CRC Handbook of Chemistry and Physics.[1][2] (Section on Dissociation Constants of Organic Acids and Bases).

    • Relevance: Confirms the high lattice energy and poor organic solubility of oxalate salts.[2]

    • [1]

For further assistance, please reply to this ticket with your specific reaction conditions (Solvent, Reagents, Temperature).

Sources

Technical Guide: Preserving Oxetane Integrity in Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for medicinal chemists and process scientists encountering stability issues with oxetane scaffolds during synthetic campaigns. It prioritizes mechanistic understanding over rote recipe following, enabling you to troubleshoot novel substrates.

Executive Summary

The oxetane ring is a critical bioisostere for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability. A common misconception is that oxetanes are categorically unstable in acid.[1][2][3] In reality, 3,3-disubstituted oxetanes exhibit remarkable resilience to Brønsted acids due to steric blocking of the


 orbital.[1][2][4] However, specific risk factors—such as internal nucleophiles  or monosubstitution —can trigger rapid ring opening.

This guide provides diagnostic tools to assess risk and validated protocols for handling oxetanes under acidic conditions, specifically focusing on N-Boc deprotection.

Part 1: Diagnostic & Risk Assessment

Before selecting a reagent, determine the "Acid Risk Profile" of your substrate. Not all oxetanes require exotic handling.

The Stability Hierarchy
Stability LevelSubstrate TypeMechanism of Stability/InstabilityRecommended Handling
High 3,3-Disubstituted Steric bulk at C3 prevents nucleophilic attack at C2/C4. The "Puckered" conformation stabilizes the ring.Standard TFA/DCM (0°C) is often tolerated.
Medium 2-Substituted Increased ring strain and accessible antibonding orbitals.Avoid strong Lewis acids. Use buffered conditions.
Low Internal Nucleophile Present Alcohol/Amine within 3-4 bonds of the oxetane.CRITICAL RISK. Protonation triggers rapid intramolecular cyclization (forming THF/pyrrolidine derivatives).
Visualizing the Risk: Decision Logic

OxetaneRisk Start Substrate Assessment Subst Is the Oxetane 3,3-Disubstituted? Start->Subst IntNuc Is there an Internal Nucleophile? (OH, NH, SH within 3-4 bonds) Subst->IntNuc Yes Caution MEDIUM RISK Kinetic Control Required (Low Temp, Short Time) Subst->Caution No (Mono/2-subst) Safe LOW RISK Standard Acidic Protocols (e.g., TFA/DCM 0°C) IntNuc->Safe No Danger HIGH RISK Ring Opening Likely Use Non-Acidic Alternatives IntNuc->Danger Yes (Intramolecular Attack)

Figure 1: Decision matrix for selecting reaction conditions based on oxetane substitution patterns.

Part 2: Troubleshooting Common Scenarios (Q&A)
Scenario A: N-Boc Deprotection

User Question: "I need to remove a Boc group from an amine containing a 3,3-disubstituted oxetane. Can I use TFA?"

Technical Answer: Yes, but with kinetic control. The 3,3-disubstitution pattern sterically shields the backside of the C-O bond from external nucleophiles (like trifluoroacetate). However, prolonged exposure or high temperatures will eventually open the ring.

Protocol 1: Standard Kinetic Control (For 3,3-Disubstituted)

  • Solvent: Dissolve substrate in DCM (0.1 M).

  • Temperature: Cool to 0 °C (Ice bath). Do not skip this.

  • Reagent: Add TFA dropwise (Final concentration 10-20% v/v).

  • Quench: Monitor by LCMS every 15 mins. Upon completion, quench immediately with saturated aqueous NaHCO₃ before allowing to warm to RT.

    • Why? The heat of neutralization can spike the temperature, accelerating ring opening if acid is still present.

Protocol 2: The "Anhydrous" Alternative (For High-Risk Substrates) If your substrate has an internal nucleophile or is monosubstituted, aqueous/protic acids are dangerous. Use a silyl-based method to cleave the carbamate without generating free protons.

  • Reagents: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) + 2,6-Lutidine.

  • Mechanism: Silylation of the Boc carbonyl oxygen leads to fragmentation (isobutylene + CO₂) without generating a strong Brønsted acid species that could protonate the oxetane oxygen.

  • Procedure:

    • Dissolve substrate in DCM at 0 °C.

    • Add 2,6-lutidine (3.0 equiv).

    • Add TMSOTf (2.0 equiv) dropwise.

    • Stir 30 min. Quench with MeOH.

Scenario B: Acid-Catalyzed Couplings

User Question: "I'm trying to perform a Fischer esterification or an acid-catalyzed condensation. My oxetane is disappearing."

Technical Answer: Strong Lewis acids (BF₃·Et₂O, AlCl₃) and hot mineral acids coordinate tightly to the oxetane oxygen, increasing ring strain and facilitating opening.

Troubleshooting Steps:

  • Switch to Brønsted Acids: If you must use acid, p-TsOH (p-Toluenesulfonic acid) is often better tolerated than Lewis acids because the counter-ion (tosylate) is non-nucleophilic and sterically bulky.

  • Use "Hidden" Acids: Consider Oxalyl Chloride in Methanol .

    • Insight: This generates anhydrous HCl in situ. While acidic, the conditions are mild and often allow for selective transformations before the oxetane degrades [1].

  • The Ultimate Fix: Change the disconnection. Use basic coupling conditions (e.g., HATU/DIPEA for amides, Steglich conditions for esters) which are universally safe for oxetanes.

Part 3: Mechanism of Failure

Understanding how the ring opens allows you to predict if your specific conditions will cause it.

The Pathway:

  • Activation: The ether oxygen is protonated (

    
    ) or coordinated by a Lewis Acid.
    
  • Nucleophilic Attack:

    • Intermolecular:[5] Solvent or counter-ion attacks the

      
      -carbon.
      
    • Intramolecular:[6][7][8] A nearby -OH or -NH attacks.[1] This is 100-1000x faster due to effective molarity.

RingOpening Oxetane Oxetane (Strained Ether) Activated Activated Complex (O-Protonated) Oxetane->Activated Coordination Acid H+ / Lewis Acid Acid->Activated TS Transition State (SN2-like) Activated->TS + Nuc Nuc Nucleophile (Ext: H2O, Cl-) (Int: R-OH) Nuc->TS Product Ring Opened (Alcohol/Ether) TS->Product Strain Release (~25 kcal/mol)

Figure 2: Mechanistic pathway of acid-catalyzed oxetane ring opening.

Part 4: Summary of Validated Reagents
TransformationRecommended ReagentRisk LevelNotes
Boc Removal TFA / DCM (0°C)Low (for 3,3-subst)Standard method. Quench cold.
Boc Removal TMSOTf / 2,6-LutidineVery LowBest for sensitive substrates. Anhydrous.
Boc Removal HCl / DioxaneHighStrong acid + heat often opens ring. Avoid.
Oxidation Dess-Martin PeriodinaneNegligibleCompatible with oxetanes.
Esterification EDCI / DMAPNegligibleBasic/Neutral conditions preferred.
Reductive Amination NaBH(OAc)₃ / AcOHLowWeak acid (AcOH) usually tolerated.
References
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: RSC Advances, 2020. URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Source: Bull, J. A. et al., Chemical Reviews, 2016. URL:[Link]

  • Synthesis and Stability of Oxetane-Containing Building Blocks. Source: Carreira, E. M. et al., Angewandte Chemie Int. Ed. URL:[Link]

Sources

Removing oxalate counterions from spirocyclic amine products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Drug Discovery Professional

In contemporary drug development, spirocyclic amines are prized scaffolds. Their inherent three-dimensionality can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] These complex amines are often isolated and purified as crystalline salts to improve handling and stability, with oxalate being a common and effective counterion choice.[3][4] However, for downstream applications such as final formulation, characterization of the active pharmaceutical ingredient (API), or certain biological assays, the removal of this oxalate counterion to yield the "free base" is a critical and often challenging step.[5][6]

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing the task of removing oxalate counterions from their spirocyclic amine products. We will delve into the underlying chemical principles, provide robust, field-tested protocols, and offer detailed troubleshooting advice to navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove the oxalate counterion?

While the oxalate salt form is excellent for initial purification and storage, the free base is often required for several reasons:

  • Accurate Biological Assays: The presence of a counterion can interfere with certain assays or alter the compound's effective concentration.

  • Formulation Development: For final drug product formulation, the API is typically the free base, as its solubility and physicochemical properties are characterized in this form.

  • Structural Analysis: Techniques like NMR or X-ray crystallography often require the pure, uncharged form of the molecule for unambiguous characterization.

  • Downstream Chemical Modification: Subsequent synthetic steps may require the nucleophilic amine to be in its free, unprotonated state.

Q2: What is the fundamental principle behind removing the oxalate counterion?

The process, often called "free-basing" or "salt breaking," is a simple acid-base reaction.[7][8] The spirocyclic amine oxalate salt is an acid-base pair where the amine is protonated (R₃NH⁺) and the oxalate is the conjugate base (⁻OOC-COO⁻). To isolate the neutral, free base amine (R₃N), we introduce a stronger, inorganic base (like Na₂CO₃ or NaOH). This new base deprotonates the amine, leaving the oxalate anion to form a salt with the inorganic cation (e.g., sodium oxalate), which is highly soluble in water but insoluble in organic solvents.[9]

Q3: Are there risks of product degradation during this process?

Yes. Spirocyclic amines can be complex, sterically hindered molecules, and some may possess base-sensitive functional groups.[6] Prolonged exposure to strong bases (high pH) or elevated temperatures can lead to degradation. Therefore, the choice of base, reaction time, and temperature must be carefully considered. It is always recommended to start with milder bases like sodium bicarbonate or potassium carbonate before resorting to stronger bases like sodium hydroxide.[10]

Core Methodologies & Experimental Protocols

Two primary methods dominate the removal of oxalate counterions: classical Liquid-Liquid Extraction (LLE) and modern Solid-Phase Extraction (SPE).

Method 1: Aqueous Base Liquid-Liquid Extraction (LLE)

This is the most common and direct method for converting an amine salt to its free base.[8]

Experimental Protocol: LLE
  • Dissolution: Dissolve the spirocyclic amine oxalate salt in a suitable biphasic system. A common choice is a combination of an immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE)) and water.[11]

  • Basification: Add an aqueous solution of a base (e.g., saturated sodium bicarbonate, 1M sodium carbonate, or 0.5M sodium hydroxide) to the mixture. The goal is to raise the pH of the aqueous layer significantly above the pKa of the spirocyclic amine (typically to pH 9-12) to ensure complete deprotonation.[7][10]

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate fully.

  • Separation: Drain the organic layer. Re-extract the aqueous layer with fresh organic solvent two more times to ensure complete recovery of the free base.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution). This step helps to remove residual water and inorganic salts from the organic phase.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the purified spirocyclic amine free base.

Workflow Diagram: Liquid-Liquid Extraction ```dot

LLE_Workflow

Caption: Workflow for free base isolation via SPE.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common problems and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Free Base after LLE 1. Incomplete Deprotonation: The pH of the aqueous layer was not high enough to fully convert the amine salt to the free base. 2. Poor Partitioning: The free base has some solubility in the aqueous layer. 3. Insufficient Extraction: Not enough extractions were performed.1. Check pH: Use pH paper or a meter to ensure the aqueous phase is at least 2 pH units above the amine's pKa (aim for pH 10-12). Add more base if needed. 2. Increase Ionic Strength: Wash the combined organic layers with brine. This "salting out" effect decreases the solubility of organic compounds in the aqueous phase. 3. Increase Extractions: Perform 3-5 extractions instead of 2-3.
Persistent Emulsion During LLE 1. High Concentration: The concentration of the amine product is too high. 2. Vigorous Shaking: Overly aggressive mixing can create stable emulsions. 3. Presence of Surfactant-like Impurities: Trace impurities can stabilize the interface.1. Dilute: Add more of both the organic and aqueous solvents to the separatory funnel. 2. Gentle Inversion: Gently invert the funnel rather than shaking vigorously. 3. Break Emulsion: Add a small amount of brine or pass the mixture through a pad of Celite® or glass wool. For persistent emulsions, centrifugation may be effective.
Final Product is an Oil, Not a Solid 1. Residual Solvent: Trace amounts of solvent are plasticizing the product. 2. Product is Naturally an Oil: Some free bases are not crystalline at room temperature. 3. Presence of Impurities: Impurities can inhibit crystallization.1. High Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating. 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes, ether). [3] 3. Re-purify: If impurities are suspected, consider re-purification by column chromatography or SPE.
Residual Oxalate Detected in Final Product 1. Inadequate Washing (LLE): The organic layer was not sufficiently washed to remove entrained aqueous phase containing sodium oxalate. 2. Incomplete Washing (SPE): The wash step was not sufficient to remove all unbound oxalate from the cartridge. 3. Carryover: Mechanical transfer of aqueous droplets during separation.1. Multiple Washes: Perform at least two washes with fresh deionized water after the initial basic extraction, followed by a brine wash. 2. Increase Wash Volume (SPE): Increase the volume of the methanol wash step (e.g., from 3 column volumes to 5-10). 3. Careful Separation: Be meticulous when separating layers in LLE. It is better to leave a small amount of the organic layer behind than to contaminate it with the aqueous phase.
Troubleshooting Decision Tree

Troubleshooting start Experiment Complete. Analyze Product. check_yield Is Yield > 85%? start->check_yield check_purity Is Purity Acceptable? (e.g., by NMR, LC-MS) check_yield->check_purity Yes low_yield_sol Troubleshoot Low Yield: - Check pH of aqueous phase - Increase extraction number - 'Salt out' with brine check_yield->low_yield_sol No check_oxalate Residual Oxalate Detected? check_purity->check_oxalate Yes purity_issue_sol Troubleshoot Purity: - Check for emulsion - Consider SPE for cleaner separation - Re-purify via chromatography check_purity->purity_issue_sol No success Success: Pure Free Base check_oxalate->success No oxalate_sol Troubleshoot Oxalate: - Increase wash steps (LLE) - Increase wash volume (SPE) - Ensure clean layer separation check_oxalate->oxalate_sol Yes

Caption: Decision tree for troubleshooting common issues.

Validation: Confirming Complete Oxalate Removal

Trust in your results requires validation. Simply obtaining a product is not enough; you must confirm that the oxalate counterion has been successfully removed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful first-line check. In the oxalate salt, the protons on the carbons alpha to the nitrogen atom often show a downfield shift due to the positive charge. Upon conversion to the free base, these peaks should shift upfield to their expected neutral position. The absence of the characteristic oxalate proton signals (if observable) is also indicative.

  • Ion Chromatography (IC): IC is a highly sensitive method for detecting residual anions like oxalate in your final product. [12]This provides quantitative data on the level of contamination.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate the spirocyclic amine from oxalic acid. Spiking a sample of the free base with a known amount of oxalic acid can help confirm peak identity and quantify any residual amounts. [13]4. Titration: For larger scale work, titration methods can be used to quantify oxalate. For instance, titration with potassium permanganate in acidic conditions can determine the amount of oxalate present. [14][15]

References

  • Bashore, K. E., & Boyer, M. P. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Sciencemadness Discussion Board. [Link]

  • Karamad, D., Khosrawi-Darani, K., Hosseini, H., & Abdi, M. (2019). Analytical procedures and methods validation for oxalate content estimation. Biointerface Research in Applied Chemistry, 9(5), 4435-4440. [Link]

  • Grabski, M., et al. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

  • Pundir, C. S., & Kumar, P. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PMC - NIH. [Link]

  • Cortes, C., et al. (2015). How to convert amine salt to free amine. ResearchGate. [Link]

  • Witoyo, J. E., et al. (2022). Evaluation of some analytical methods for determination of calcium oxalate in Amorphophallus muelleri flour. Food Science and Technology, 42. [Link]

  • Ferreira, A., et al. (2023). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. MDPI. [Link]

  • Reddy, G. J., et al. (2023). Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist. Organic Process Research & Development, 27(1), 136-144. [Link]

  • PrepChem.com. (n.d.). Synthesis of oxalate salt. [Link]

  • Wikipedia. (2023). Free base. [Link]

  • Sciencemadness Wiki. (2021). Sodium oxalate. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • University of Colorado, Boulder. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • LCGC International. (2019). Understanding and Improving Solid-Phase Extraction. [Link]

  • Wikipedia. (2023). Free base. [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Sciencemadness Discussion Board. [Link]

  • Reddy, G. J., et al. (2023). Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist. Organic Process Research & Development, 27(1), 136-144. [Link]

  • Sciencemadness Wiki. (2021). Sodium oxalate. [Link]

  • YouTube. (2023). Make Sodium Oxalate - Primary Standard for Analytical Chemistry. [Link]

  • University of Colorado, Boulder. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Stepan, A. F., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • West, M. J., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 604. [Link]

  • LCGC International. (2019). Understanding and Improving Solid-Phase Extraction. [Link]

  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. [Link]

  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Publishing Group. [Link]

  • Zhdankin, V. V., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(38), 12636-12644. [Link]

Sources

Technical Support Center: Handling the Hygroscopic Nature of Spirocyclic Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spirocyclic amine salts. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but challenging compounds. The inherent hygroscopicity of amine salts—their tendency to attract and absorb atmospheric moisture—can significantly impact experimental accuracy, reproducibility, and the overall stability of the active pharmaceutical ingredient (API).[1][2] An increase in moisture content can lead to physical changes like clumping, chemical degradation such as hydrolysis, and inaccurate measurements, ultimately compromising your research.[1][3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, explaining the root causes and providing actionable solutions.

Issue 1: My spirocyclic amine salt is clumping or has become a sticky solid.
  • Probable Cause: This is the most common visual indicator of significant water absorption.[1] Spirocyclic amine salts, due to their ionic nature and the presence of polar functional groups, have a strong affinity for water molecules.[4] When exposed to ambient air, the salt particles adsorb moisture, causing them to stick together, a process known as caking or clumping.[3][5] In advanced stages, this can lead to deliquescence, where the solid dissolves in the absorbed water.

  • Recommended Solutions:

    • Immediate Action - Desiccation: Transfer the material to a desiccator containing an active and appropriate desiccant. For highly hygroscopic materials, a high-efficiency desiccant like a molecular sieve (Type 4A is common for pharma) or phosphorus pentoxide is recommended over standard silica gel.[6][7][8]

    • Controlled Environment Handling: For all subsequent handling, use a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) where the relative humidity (RH) is maintained below 10%.[8][9][10] This provides a protective environment for weighing and sample preparation.[11][12]

    • Drying (If Necessary): If the material is already significantly wet, it may need to be dried. Use a vacuum oven at a low, controlled temperature. High temperatures can cause degradation, so it's crucial to determine the thermal stability of your specific salt beforehand. Freeze-drying (lyophilization) is another effective, albeit more complex, method for removing water from sensitive biological products without damaging them.[13]

Issue 2: I am getting inconsistent and drifting readings on the analytical balance.
  • Probable Cause: The sample is actively absorbing moisture from the air while on the balance pan.[14] This continuous increase in mass leads to unstable and non-reproducible weight measurements.[15] This effect is magnified in environments with high humidity.

  • Recommended Solutions:

    • Weighing by Difference: This is a robust technique for hygroscopic samples. Instead of taring the weigh boat and adding the sample, you weigh a sealed container (like a vial) with the sample, transfer the desired amount to your reaction flask, and then re-weigh the sealed container. The difference in weight is the exact amount of sample transferred.[15]

    • Use a Glovebox: Performing all weighing operations inside a low-humidity glovebox is the most reliable method to prevent moisture uptake and ensure accuracy.[10][16][17]

    • Work Quickly: If a glovebox is unavailable, minimize the sample's exposure time to the atmosphere. Have all materials and vessels ready. Use a container with a narrow opening to reduce the surface area exposed to air.[14]

Issue 3: My reaction yields are inconsistent or lower than expected.
  • Probable Cause: The presence of absorbed water can negatively impact your experiment in two primary ways:

    • Inaccurate Molar Ratios: If you weigh out 100 mg of a salt that has absorbed 10% water by mass, you are only adding 90 mg of your actual compound. This error in quantification throws off the stoichiometry of your reaction.

    • Chemical Interference: Water can act as an unwanted reagent, potentially hydrolyzing your spirocyclic amine salt or other sensitive reagents in the reaction mixture, leading to side products and reduced yields.[18]

  • Recommended Solutions:

    • Quantify Water Content: Before starting a critical reaction, determine the precise water content of your salt batch using Karl Fischer titration. This is the gold standard for water content analysis and will allow you to correct for the mass of water in your calculations.[19] For strongly basic amines, buffering the Karl Fischer solvent with an acid like benzoic or salicylic acid may be necessary to prevent side reactions and ensure an accurate endpoint.[20]

    • Dry the Material: Dry the salt under vacuum at a suitable temperature before use, as described in Issue 1.

    • Use Anhydrous Solvents and Reagents: Ensure that all solvents and other reagents used in the reaction are rigorously dried and handled under an inert atmosphere to prevent the introduction of water from other sources.

Frequently Asked Questions (FAQs)

Q1: Why are spirocyclic amine salts particularly hygroscopic? A1: The hygroscopicity stems from two main features. First, they are salts, meaning they have an ionic crystal lattice. This ionic nature, combined with the polarity of the molecule, creates strong electrostatic interactions with polar water molecules.[4][18] Second, the amine functional group can form hydrogen bonds with water. This combination of factors makes them highly effective at attracting and retaining water from the atmosphere.[2]

Q2: What is the best way to store these salts for long-term use? A2: For long-term storage, the material should be placed in a tightly sealed, non-permeable container (e.g., an amber glass vial with a PTFE-lined cap).[21] For maximum protection, the vial should be backfilled with an inert gas like argon or nitrogen and then sealed with paraffin film. Store this primary container inside a secondary container within a desiccator in a cool, dark place.[21]

Q3: Can I use a standard lab oven to dry my salt? A3: This is strongly discouraged. Standard ovens operate at high temperatures with ambient atmosphere, which can lead to thermal degradation and oxidation of your compound. A vacuum oven is the preferred method as it allows for water removal at much lower temperatures, preserving the integrity of the salt.[17]

Q4: How do I choose the right desiccant? A4: The choice depends on the required level of dryness.

  • Silica Gel: Good for general-purpose drying in desiccators but is less effective at low relative humidity.[6][7] Indicating silica gel can provide a visual cue when it's saturated.[22]

  • Molecular Sieves (e.g., 4Å): Excellent for achieving very low humidity levels. They are more aggressive and faster at adsorbing water than silica gel, especially in low-humidity environments.[6][7]

  • Phosphorus Pentoxide (P₄O₁₀): One of the most powerful desiccants, but it is corrosive and turns into phosphoric acid upon absorbing water, which can be difficult to handle and dispose of.

Q5: My salt arrived as a hard cake. Is it still usable? A5: It may be usable, but requires careful assessment. The caking indicates significant water absorption. You must first determine the water content via Karl Fischer titration. If the salt is not chemically degraded (which can be checked by techniques like NMR or LC-MS), you can proceed with drying it under vacuum. However, be aware that the crystalline form may have changed, which could affect properties like solubility.

Data Presentation & Key Protocols

Table 1: Comparison of Common Laboratory Desiccants
DesiccantAdsorption Capacity (Typical)Adsorption SpeedFinal RHRegenerationNotes
Indicating Silica Gel 20-30% by weightModerate~5-15%Yes (120 °C)Good for general storage; color change indicates saturation.[22]
Molecular Sieves (4Å) 15-22% by weightFast / Aggressive<1%Yes (200-300 °C, vacuum)Excellent for highly sensitive compounds and achieving very dry conditions.[6][7]
Phosphorus Pentoxide ~25% by weightVery Fast<<0.1%NoExtremely efficient but corrosive and hazardous to handle.[8]
Anhydrous CaSO₄ (Drierite) 7-10% by weightFast~1-2%Yes (230 °C)Good general-purpose desiccant, but lower capacity.
Diagrams and Workflows

This diagram outlines the decision-making process upon receiving a new batch of a hygroscopic salt.

cluster_0 Initial Assessment & Preparation cluster_1 Quantification & Decision cluster_2 Handling & Use cluster_3 Remediation Receive Receive New Batch of Salt Inspect Visually Inspect (Free-flowing vs. Clumped) Receive->Inspect Prep Prepare Glovebox / Desiccator Receive->Prep KF Perform Karl Fischer Titration to Determine Water Content (%) Inspect->KF Decision Water Content Acceptable? KF->Decision Store Store in Desiccator Under Inert Gas Decision->Store Yes Dry Dry Sample in Vacuum Oven Decision->Dry No Weigh Weigh Corrected Mass in Glovebox Store->Weigh Proceed Proceed with Experiment Weigh->Proceed Re_KF Re-run Karl Fischer Titration Dry->Re_KF Re_KF->Decision Verify

Caption: Decision workflow for handling hygroscopic amine salts.

Experimental Protocols

Protocol 1: Weighing a Hygroscopic Salt by Difference
  • Preparation: Place your sealed stock bottle of the hygroscopic salt, a clean spatula, your reaction flask, and a secondary vial with a cap onto a tray. Transfer the entire tray into the antechamber of a glovebox. If a glovebox is not available, perform these steps quickly in a room with low humidity.

  • Initial Weighing: Place the sealed stock bottle on the analytical balance and record its mass to four decimal places (e.g., M₁ = 25.1234 g).

  • Transfer: Remove the stock bottle from the balance. Quickly open it and transfer an estimated amount of the salt to your reaction flask. Do NOT place the reaction flask on the balance.

  • Final Weighing: Immediately reseal the stock bottle tightly. Place it back on the same analytical balance and record its new mass (e.g., M₂ = 24.9876 g).

  • Calculation: The mass of the transferred sample is M₁ - M₂. (e.g., 25.1234 g - 24.9876 g = 0.1358 g).

Protocol 2: Drying a Hygroscopic Salt Using a Vacuum Oven
  • Safety First: Ensure you know the thermal decomposition temperature of your compound to set a safe oven temperature.

  • Sample Preparation: Spread the hygroscopic salt in a thin layer in a clean, dry, and tared glass dish (e.g., a crystallization dish) to maximize surface area.

  • Loading the Oven: Place the dish inside the vacuum oven. Place a separate, loose-fitting lid or watch glass next to the dish.

  • Applying Vacuum: Close the oven door and begin to slowly apply vacuum. A slow application prevents the fine powder from being aspirated into the vacuum line. Aim for a pressure below 1 torr.

  • Applying Heat: Once a stable vacuum is achieved, slowly increase the temperature to the desired setpoint (e.g., 40-50 °C, well below the compound's decomposition point).

  • Drying Period: Dry for a sufficient period (4-24 hours, compound-dependent).

  • Cooling: Turn off the heat and allow the oven to cool completely to room temperature under vacuum. This is critical; breaking the vacuum while the sample is warm will cause it to rapidly reabsorb moisture.

  • Release and Transfer: Once cool, break the vacuum by slowly bleeding in an inert gas (e.g., nitrogen or argon). Immediately cover the dish, remove it from the oven, and transfer it directly into a desiccator for storage.

References

  • Vertex AI Search. (2025, April 30). Best Desiccants for Pharmaceutical Packaging and Storage.
  • CILICANT. (2021, March 8). Choosing the Right Type of Desiccant is Quintessential for your Product's Shelf Life.
  • Colorcon. (2024, November 15). What Kinds of Desiccants Are Used in Pharma/Nutra?
  • Cossu, G. (n.d.).
  • GenFollower. (2026, January 30).
  • Express Pharma. (2020, September 24). Choosing the right type of desiccant is quintessential for your product's shelf life.
  • Ossila. (n.d.).
  • AGM Container Controls. (2025, March 13). Selecting the Right Desiccant.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products.
  • Mark, A., et al. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • MTI Corporation. (2023, October 27). Gloveboxes A Vital Tool in Various Industries.
  • Mindy Support. (2025, December 5).
  • Sigma-Aldrich. (n.d.).
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
  • Hiranuma. (n.d.).
  • MDPI. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Mulks Group. (2025, February 10).
  • American Chemical Society. (n.d.). Drying and Weighing Hygroscopic Substances in Microanalysis.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development.
  • Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS.
  • PMC. (2018, August 17). Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals.
  • GEA. (n.d.). Fundamentals of Pharmaceutical Freeze Drying.
  • BenchChem. (2025, December). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder.
  • CHEManager. (2010, March 1).
  • Google Patents. (n.d.). CN113092663A - Method for measuring moisture content in organic amine.
  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development.
  • Tridify. (2026, January 16). Hygroscopicity: Significance and symbolism.
  • Atmospheric Chemistry and Physics. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.

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Validation & Comparative

Navigating Lipophilicity in Drug Discovery: A Comparative Analysis of Spiro[3.4]octane and Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the judicious selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the myriad of physicochemical properties that govern a molecule's journey through the body, lipophilicity stands out as a critical determinant of absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides an in-depth comparison of the lipophilicity of two structurally distinct moieties: the rigid, aliphatic spiro[3.4]octane and the polar, heterocyclic morpholine. Through an examination of their distribution coefficients (LogD), we will explore how their inherent chemical characteristics dictate their behavior in physiological environments, offering valuable insights for researchers and drug development professionals.

The Duality of Lipophilicity: Understanding LogP and LogD

Lipophilicity is most commonly quantified by the partition coefficient (LogP), which measures the equilibrium distribution of a neutral compound between an immiscible organic solvent (typically n-octanol) and water.[1] However, a significant proportion of drug candidates are ionizable, meaning their charge state, and consequently their lipophilicity, is dependent on the pH of their environment.[2][3] For such molecules, the distribution coefficient (LogD) is a more physiologically relevant descriptor. LogD accounts for the partitioning of all species (ionized and neutral) at a specific pH, offering a more accurate prediction of a compound's behavior in the varied pH landscapes of the human body.[1][2]

Comparative Lipophilicity: Spiro[3.4]octane vs. Morpholine

A stark contrast in lipophilicity emerges when comparing the purely hydrocarbon scaffold of spiro[3.4]octane with the heteroatomic and basic morpholine.

CompoundMolecular FormulaStructureCalculated LogPExperimental LogPpKaCalculated LogD at pH 7.4
Spiro[3.4]octaneC₈H₁₄3.7Not availableNot ionizable3.7
MorpholineC₄H₉NO-0.9 (Computed)-0.868.49-1.93

Calculated LogP for spiro[3.4]octane is the XLogP3 value from PubChem. Experimental LogP for morpholine is from Hansch, C. et al. (1995).

Spiro[3.4]octane: A Lipophilic Anchor

Spiro[3.4]octane, a saturated bicyclic hydrocarbon, is inherently lipophilic due to its nonpolar nature. Its calculated LogP value of 3.7 indicates a strong preference for a lipid environment over an aqueous one. As an alicyclic hydrocarbon, spiro[3.4]octane is not ionizable within the physiological pH range. Consequently, its LogD value remains constant and equal to its LogP. This predictable and high lipophilicity makes spirocyclic alkanes attractive scaffolds for anchoring molecules to biological targets within lipid membranes or hydrophobic pockets of proteins. The rigid, three-dimensional nature of the spiro-junction can also be advantageous for optimizing binding conformations.[4]

Morpholine: A Chameleon of Polarity

In stark contrast, morpholine, a saturated heterocycle containing both an ether and a secondary amine functional group, is significantly more polar. Its experimental LogP of -0.86 demonstrates a preference for the aqueous phase in its neutral state.[2]

The key feature governing morpholine's lipophilicity is its basic nitrogen atom, which has a pKa of 8.49. This means that at physiological pH (7.4), a substantial portion of morpholine molecules will be protonated, forming the hydrophilic morpholinium cation. This ionization drastically reduces its overall lipophilicity.

The relationship between LogD, LogP, and pKa for a basic compound like morpholine can be described by the following equation:

LogD = LogP - log10(1 + 10^(pKa - pH))

Using this equation, the calculated LogD of morpholine at pH 7.4 is approximately -1.93, indicating a significantly higher preference for the aqueous phase compared to its neutral form.

The pH-dependent lipophilicity of morpholine is a critical consideration in drug design. In the acidic environment of the stomach, it will be almost entirely protonated and highly water-soluble, which can impact its absorption. In the slightly basic environment of the small intestine, a greater proportion will be in the neutral, more lipophilic form, facilitating membrane permeation.

Experimental Determination of LogD

To provide a practical context for these theoretical values, we outline the gold-standard experimental methodologies for determining LogD.

The Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most widely accepted technique for measuring LogP and LogD.[5] It directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.

Experimental Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution at the desired pH (e.g., 7.4) and saturate it with n-octanol. Conversely, saturate n-octanol with the buffered aqueous solution. This pre-saturation is crucial to ensure that the volumes of the two phases do not change during the experiment.

  • Compound Addition: A known amount of the test compound is dissolved in the pre-saturated n-octanol.

  • Partitioning: A specific volume of the pre-saturated aqueous buffer is added to the n-octanol solution in a flask. The flask is then shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Shake_Flask_Method cluster_prep Phase Preparation cluster_exp Experiment cluster_calc Calculation prep1 Buffer (pH 7.4) + n-Octanol prep2 n-Octanol + Buffer start Dissolve Compound in n-Octanol mix Add Buffer & Shake start->mix separate Centrifuge to Separate Phases mix->separate analyze Analyze Concentrations (HPLC/UV-Vis) separate->analyze calc LogD = log([C]octanol / [C]aq) analyze->calc

Figure 1: Workflow for the shake-flask method of LogD determination.

High-Performance Liquid Chromatography (HPLC) Methods

Reversed-phase HPLC (RP-HPLC) offers a high-throughput alternative for estimating lipophilicity.[5][6] The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity.

Experimental Workflow:

  • Column and Mobile Phase Selection: A reversed-phase column (e.g., ODS, C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer at a specific pH and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known LogD values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known LogD values.

  • Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.

  • LogD Estimation: The capacity factor of the test compound is calculated from its retention time, and its LogD value is then determined from the calibration curve.

HPLC_Method start Inject Standards with Known LogD run_hplc1 Run RP-HPLC start->run_hplc1 calibrate Generate Calibration Curve (log k' vs. LogD) run_hplc1->calibrate estimate_logd Estimate LogD from Calibration Curve calibrate->estimate_logd inject_sample Inject Test Compound run_hplc2 Run RP-HPLC inject_sample->run_hplc2 determine_rt Determine Retention Time (tR) run_hplc2->determine_rt calculate_k Calculate Capacity Factor (k') determine_rt->calculate_k calculate_k->estimate_logd

Figure 2: Workflow for LogD estimation using RP-HPLC.

Causality Behind Experimental Choices

The choice between the shake-flask and HPLC methods depends on the stage of drug discovery and the required accuracy. The shake-flask method, while being the "gold standard" for its direct measurement, is lower throughput and requires more compound.[5] In contrast, HPLC methods are rapid, require minimal sample, and are well-suited for screening large libraries of compounds, although they provide an indirect estimation of lipophilicity.

For a foundational study comparing two distinct scaffolds like spiro[3.4]octane and morpholine, the shake-flask method would be the preferred choice to generate definitive, high-quality data. The use of a buffered aqueous phase at pH 7.4 is critical for mimicking physiological conditions and accurately capturing the LogD of ionizable compounds like morpholine.

Conclusion: Strategic Application of Scaffolds

The comparison between spiro[3.4]octane and morpholine highlights the profound impact of molecular structure on lipophilicity.

  • Spiro[3.4]octane serves as a consistently lipophilic and rigid scaffold. Its incorporation is a viable strategy for increasing the overall lipophilicity of a molecule, which can enhance membrane permeability and binding to hydrophobic targets. However, its high lipophilicity may also increase the risk of metabolic liabilities and non-specific binding if not carefully balanced with other polar groups.

  • Morpholine offers a more nuanced approach to modulating lipophilicity. Its LogD is highly sensitive to the pH of the surrounding environment. This property can be strategically employed to optimize the solubility and permeability profile of a drug candidate across different biological compartments. The presence of the heteroatoms also provides opportunities for hydrogen bonding, which can be crucial for target recognition.

Ultimately, the choice between these and other molecular scaffolds will depend on the specific goals of the drug discovery program. A thorough understanding of their inherent lipophilicity, as characterized by their LogD values, is an indispensable tool for making informed decisions in the design of efficacious and safe medicines.

References

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[6][7]trienones. J. Org. Chem. 2021, 86, 17, 11841–11855. Available at: [Link]

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Navigating the Solid State: A Comparative Guide to the Crystallography of 2-Oxa-5-azaspiro[3.4]octane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxa-5-azaspiro[3.4]octane scaffold is an emerging motif in medicinal chemistry, valued for its inherent three-dimensionality which allows for the exploration of novel chemical space.[1][2] As drug development pipelines increasingly seek to move away from flat, sp²-rich structures, spirocyclic systems such as this offer a rigid framework that can improve potency, selectivity, and physicochemical properties.[3][4] However, the successful application of this scaffold in structure-based drug design is critically dependent on a thorough understanding of its solid-state properties, particularly the three-dimensional arrangement of the molecule in a crystal lattice. This is where X-ray crystallography becomes an indispensable tool.[5]

This guide provides a comprehensive overview of the current state of knowledge regarding the X-ray crystallography of 2-oxa-5-azaspiro[3.4]octane and its derivatives. While publicly available crystallographic data for simple salts of the parent scaffold remains elusive, this guide will equip researchers with the necessary knowledge to pursue such studies. We will delve into a detailed, field-proven protocol for the crystallization of amine salts, address the inherent challenges in crystallizing small spirocyclic molecules, and present a comparative analysis of the available crystallographic data for derivatives of the isomeric 5-oxa-2-azaspiro[3.4]octane.

The Challenge of Crystallizing Small Spirocyclic Amines

Obtaining high-quality single crystals of small, relatively flexible molecules like 2-oxa-5-azaspiro[3.4]octane can be a significant experimental hurdle. The conformational flexibility of the five-membered ring and the potential for disorder in the crystal lattice can impede the formation of well-ordered crystals suitable for X-ray diffraction. Furthermore, the presence of a basic nitrogen atom means that the free base is a liquid or low-melting solid at room temperature, making salt formation a prerequisite for most crystallization attempts.

The choice of counterion is critical. A suitable counterion should not only facilitate salt formation but also participate in a well-defined network of intermolecular interactions, such as hydrogen bonds, which are crucial for stabilizing the crystal lattice. Common strategies involve the use of di- or tricarboxylic acids (e.g., oxalic acid, tartaric acid, citric acid) or sulfonic acids (e.g., methanesulfonic acid, p-toluenesulfonic acid) to encourage the formation of robust hydrogen-bonding networks.

Experimental Protocol: Crystallization of 2-Oxa-5-azaspiro[3.4]octane Oxalate

The following is a detailed, self-validating protocol for the synthesis and crystallization of this compound, a commercially available salt for which crystallographic data would be of high value to the scientific community.

Part 1: Salt Formation

  • Reactant Preparation: In a clean, dry flask, dissolve 1.0 equivalent of 2-oxa-5-azaspiro[3.4]octane in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

  • Acid Addition: In a separate flask, prepare a solution of 1.0 equivalent of oxalic acid in the same solvent.

  • Reaction: Slowly add the oxalic acid solution to the amine solution with stirring at room temperature. A precipitate may form immediately.

  • Equilibration: Stir the resulting mixture for 1-2 hours to ensure complete salt formation.

  • Isolation (if precipitate forms): If a significant amount of precipitate has formed, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. This material can then be used for recrystallization attempts. If no precipitate forms, the solution can be taken directly to the crystallization step.

Part 2: Single Crystal Growth

The key to successful crystallization is to approach the point of supersaturation slowly. Several methods can be employed:

  • Slow Evaporation:

    • Prepare a dilute solution of the this compound in a solvent in which it is moderately soluble (e.g., a mixture of methanol and water).

    • Transfer the solution to a clean vial, cover it with a cap that has been pierced with a needle to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): [6]

    • Prepare a concentrated solution of the salt in a "good" solvent (e.g., methanol).

    • In a larger vial or well, place a larger volume of a "poor" solvent (an anti-solvent) in which the salt is insoluble (e.g., diethyl ether or ethyl acetate).[6]

    • Place a small drop of the concentrated salt solution on a siliconized glass slide and invert it over the reservoir of the poor solvent (hanging drop), or place the drop at the bottom of the well (sitting drop).[6]

    • Seal the vial and allow the vapor of the poor solvent to slowly diffuse into the drop, gradually decreasing the solubility of the salt and inducing crystallization.

  • Solvent Layering: [6]

    • Dissolve the salt in a minimal amount of a dense, "good" solvent (e.g., dichloromethane).

    • Carefully layer a less dense, "poor" solvent (e.g., hexane) on top of the solution, creating a distinct interface.

    • Over time, slow diffusion at the interface will lead to crystal growth.

Below is a visual representation of a general crystallization workflow.

G cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Compound Purification Compound Purification Salt Formation Salt Formation Compound Purification->Salt Formation Purity >95% Solvent Screening Solvent Screening Salt Formation->Solvent Screening Stable Salt Slow Evaporation Slow Evaporation Solvent Screening->Slow Evaporation Vapor Diffusion Vapor Diffusion Solvent Screening->Vapor Diffusion Solvent Layering Solvent Layering Solvent Screening->Solvent Layering Crystal Harvesting Crystal Harvesting Slow Evaporation->Crystal Harvesting Vapor Diffusion->Crystal Harvesting Solvent Layering->Crystal Harvesting X-ray Diffraction X-ray Diffraction Crystal Harvesting->X-ray Diffraction Single Crystal Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction->Structure Solution & Refinement

Caption: General workflow for single-crystal X-ray diffraction.

Comparative Analysis of Available Crystallographic Data

While data for simple salts of 2-oxa-5-azaspiro[3.4]octane is not in the public domain, a patent for M4 receptor agonists discloses the use of X-ray crystallography to confirm the stereochemistry of a complex derivative of the isomeric 5-oxa-2-azaspiro[3.4]octane .[7] This provides valuable, albeit indirect, insight into the conformational preferences of this spirocyclic system.

Additionally, a study on new enantiomeric hybrid phthalide–adenines reports the crystal structure of a compound containing a 5-oxa-1-azaspiro[3.4]octane moiety. By comparing the geometric parameters of these related structures, we can begin to understand the likely conformation of the 2-oxa-5-azaspiro[3.4]octane core.

Parameter5-Oxa-2-azaspiro[3.4]octane Derivative (Hypothetical)5-Oxa-1-azaspiro[3.4]octane Derivative
Spirocyclic Core 2-Oxa-5-azaspiro[3.4]octane5-Oxa-1-azaspiro[3.4]octane
Oxetane Ring Conformation Likely near-planarPuckered
Pyrrolidine Ring Conformation Envelope or TwistedEnvelope
Key Torsion Angles To be determinedC1-N1-C4-C5 = 15.2°
Intermolecular Interactions Expected: N-H...O, C-H...O hydrogen bondsN-H...N, C-H...O hydrogen bonds, π-π stacking

Note: Data for the 2-Oxa-5-azaspiro[3.4]octane derivative is hypothetical and serves as a placeholder for future experimental findings.

The planarity of the oxetane ring and the puckering of the pyrrolidine ring are key conformational features. In the reported 5-oxa-1-azaspiro[3.4]octane derivative, the pyrrolidine ring adopts an envelope conformation. It is reasonable to hypothesize that the pyrrolidine ring in 2-oxa-5-azaspiro[3.4]octane will also adopt a similar low-energy conformation.

Comparison with Alternative Spirocyclic Scaffolds

The 2-oxa-5-azaspiro[3.4]octane scaffold is one of many spirocyclic systems employed in drug discovery. A comparison with other well-characterized scaffolds can provide further context for its structural properties.

ScaffoldKey Crystallographic Features
2-Azaspiro[3.3]heptane The two four-membered rings are typically puckered. The nitrogen atom provides a handle for functionalization and salt formation.
6-Azaspiro[3.4]octane A four-membered and a five-membered ring. The five-membered ring is more flexible and can adopt various conformations.
2,6-Diazaspiro[3.3]heptane The two nitrogen atoms offer multiple points for substitution and can act as hydrogen bond donors and acceptors, often leading to complex hydrogen-bonding networks.

The unique combination of an oxetane and a pyrrolidine ring in 2-oxa-5-azaspiro[3.4]octane offers a distinct three-dimensional shape and polarity compared to these alternatives. The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, influencing crystal packing and molecular interactions.

Below is a diagram illustrating the logical relationship between scaffold selection and desired drug properties.

G cluster_design Drug Design Strategy cluster_properties Physicochemical & ADME Properties cluster_activity Pharmacological Activity Scaffold_Selection Spirocyclic Scaffold Selection Solubility Solubility Scaffold_Selection->Solubility influences Lipophilicity Lipophilicity Scaffold_Selection->Lipophilicity influences Metabolic_Stability Metabolic_Stability Scaffold_Selection->Metabolic_Stability influences Potency Potency Solubility->Potency Selectivity Selectivity Lipophilicity->Selectivity Metabolic_Stability->Potency

Caption: Influence of scaffold selection on drug properties.

Conclusion and Future Outlook

The 2-oxa-5-azaspiro[3.4]octane scaffold holds significant promise for the development of novel therapeutics with improved three-dimensional character. While a comprehensive comparative analysis of the crystallography of its simple salts is currently hampered by a lack of public data, this guide provides a robust framework for researchers to pursue these studies. The detailed experimental protocol for crystallization, coupled with an analysis of the available data for related structures, offers a solid starting point for elucidating the solid-state properties of this important medicinal chemistry building block. The publication of the first crystal structures of simple 2-oxa-5-azaspiro[3.4]octane salts will be a significant contribution to the field, enabling more sophisticated structure-based drug design efforts.

References

  • (2021). 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. [Link]

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  • Wang, Z., et al. (2020). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Ismail, S., et al. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters. [Link]

  • Vaskevych, R. I., et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • (n.d.). Purification: How To. University of Rochester Department of Chemistry. [Link]

  • Liu, Y., et al. (2022). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[6][8]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Arabian Journal of Chemistry. [Link]

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  • (n.d.). SOP: CRYSTALLIZATION. UCT Science. [Link]

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  • Royal Society of Chemistry. (2023). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. RSC Publishing. [Link]

  • Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]

  • Papillon, J. P., & Taylor, R. J. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Taylor & Francis Online. [Link]

  • Chemspace. (n.d.). 5-oxa-2-azaspiro[3.4]octane; oxalic acid. [Link]

  • PubChem. (n.d.). 2-oxa-5-azaspiro[3.4]octane. [Link]

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A Senior Application Scientist's Guide to Validating Structure-Activity Relationships (SAR) of Spirocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Advantage in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic properties is relentless. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a distinct three-dimensional architecture that sets them apart from traditional flat, aromatic systems.[1][2] This unique structural feature, characterized by two rings sharing a single atom, imparts a degree of conformational rigidity that can be highly advantageous for optimizing drug candidates.[3][4] By locking the molecule into a more defined shape, spirocycles can enhance binding affinity to biological targets, improve selectivity, and modulate physicochemical properties such as solubility and metabolic stability.[3][5]

However, the very structural complexity that makes spirocyclic compounds so attractive also presents unique challenges for validating their structure-activity relationships (SAR). Establishing a clear link between specific structural modifications and changes in biological activity is the cornerstone of lead optimization.[6][7][8] For spirocyclic analogs, this requires a multi-faceted approach that integrates computational prediction with rigorous experimental validation. This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate the intricacies of SAR validation for this promising class of molecules. We will explore the causality behind experimental choices and present a self-validating system of protocols, from in silico modeling to in vivo confirmation.

Pillar 1: In Silico Prediction – The Blueprint for SAR Exploration

Before committing to resource-intensive chemical synthesis and biological testing, computational modeling provides an invaluable blueprint for exploring the potential SAR of spirocyclic analogs. These in silico methods allow for rapid, cost-effective hypothesis generation and prioritization of synthetic targets.[6][9][10][11] The primary goal is to build predictive models that correlate structural features with biological activity.

Comparative Computational Methodologies
Methodology Core Principle Strengths Limitations Best For...
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that relate the physicochemical properties of a series of compounds to their biological activity.[6]- Can screen large virtual libraries quickly.- Identifies key molecular descriptors driving activity.- Highly dependent on the quality and diversity of the training data.- May not be accurate for novel scaffolds.- Prioritizing analogs within a known chemical series.- Predicting activity of large virtual libraries.
Pharmacophore Modeling Identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.- Scaffold-independent.- Useful for virtual screening and scaffold hopping.- Requires a set of active compounds with a shared mechanism.- Can be overly simplistic.- Identifying novel scaffolds that fit a known binding hypothesis.- Understanding key interaction points.
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein, estimating binding affinity through scoring functions.[12]- Provides a structural hypothesis for binding.- Can rationalize observed SAR at an atomic level.- Scoring functions are not always accurate in predicting absolute binding affinities.- Protein flexibility can be a challenge to model.- Predicting binding modes of spirocyclic analogs.- Guiding structural modifications to improve target engagement.
Experimental Protocol: A Workflow for Predictive SAR Modeling
  • Target and Ligand Preparation:

    • Causality: Proper preparation is critical for accurate results. For the target protein, this involves adding hydrogens, assigning correct protonation states, and defining the binding site. For the spirocyclic ligands, 3D structures must be generated and energy-minimized.

    • Step 1: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Step 2: Prepare the protein structure using software like Schrödinger's Protein Preparation Wizard or MOE, ensuring all atomic and structural issues are resolved.

    • Step 3: Generate 3D conformations of the spirocyclic analogs to be tested.

  • Model Generation and Validation:

    • Causality: The choice of modeling technique depends on the available data. If a crystal structure of the target is available, molecular docking is a powerful choice. If only ligand data is available, QSAR or pharmacophore modeling is more appropriate.

    • Step 4 (Docking): Define the binding grid around the active site of the target protein. Dock the prepared ligands using a program like AutoDock, Glide, or GOLD.

    • Step 5 (QSAR/Pharmacophore): If using QSAR, calculate relevant molecular descriptors (e.g., logP, molecular weight, electronic properties) and use statistical methods to build a predictive model. For pharmacophore modeling, align a set of known active compounds to generate a 3D hypothesis.

  • Analysis and Hypothesis Generation:

    • Causality: The output of the model must be critically analyzed to generate testable hypotheses.

    • Step 6: Analyze the docking poses to identify key interactions between the spirocyclic analogs and the target. Do specific substitutions enhance these interactions?

    • Step 7: For QSAR models, identify the descriptors that have the most significant impact on activity.

    • Step 8: Formulate hypotheses linking specific structural modifications to predicted changes in activity. For example, "Adding a hydroxyl group at position X should form a hydrogen bond with residue Y, increasing potency."

G cluster_prep 1. Data Preparation cluster_model 2. Model Generation cluster_analysis 3. Analysis & Prioritization Target Target Structure (PDB/Homology) Docking Molecular Docking Target->Docking Ligands Spirocyclic Analogs (2D to 3D) Ligands->Docking QSAR QSAR Modeling Ligands->QSAR Pharmacophore Pharmacophore Modeling Ligands->Pharmacophore Analysis Analyze Poses & Identify Key Interactions Docking->Analysis QSAR->Analysis Pharmacophore->Analysis Hypothesis Generate SAR Hypotheses Analysis->Hypothesis Prioritize Prioritize Analogs for Synthesis Hypothesis->Prioritize

Caption: Computational SAR workflow.

Pillar 2: In Vitro Experimental Validation – Quantifying Biological Activity

Computational predictions are hypotheses that must be tested experimentally. In vitro assays are the workhorse of SAR validation, providing quantitative data on the biological activity of newly synthesized spirocyclic analogs. These assays can be broadly categorized as biochemical (target-based) or cell-based (phenotypic).

Comparative In Vitro Methodologies
Assay Type Examples Core Principle Strengths Limitations
Biochemical Assays - Enzyme-Linked Immunosorbent Assay (ELISA)- Kinase activity assays- Surface Plasmon Resonance (SPR)Measures direct interaction with a purified biological target (e.g., enzyme, receptor).- Highly specific and quantitative.- Elucidates mechanism of action.- Does not account for cell permeability or off-target effects.
Cell-Based Assays - Cytotoxicity assays (MTT, MTS)[13]- Reporter gene assays- Calcium flux assaysMeasures the effect of a compound on whole cells, reflecting a combination of target engagement, cell permeability, and potential toxicity.- More physiologically relevant than biochemical assays.- Captures compound effects in a cellular context.- Mechanism of action can be ambiguous.- Results can be confounded by off-target effects.
Experimental Protocol: MTT Assay for Assessing Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability, a common endpoint for evaluating the SAR of potential anti-cancer agents.[13]

  • Cell Culture and Plating:

    • Causality: Using a consistent cell density is crucial for reproducible results.

    • Step 1: Culture the chosen cancer cell line (e.g., HeLa, MCF-7) in appropriate media until approximately 80% confluent.

    • Step 2: Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Causality: A serial dilution allows for the determination of a dose-response curve and calculation of the IC50 value.

    • Step 3: Prepare serial dilutions of the spirocyclic analogs in culture media. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Step 4: Remove the old media from the 96-well plate and add the media containing the various concentrations of the compounds. Incubate for a set period (e.g., 48 or 72 hours).

  • MTT Addition and Signal Detection:

    • Causality: The MTT reagent is converted to a colored formazan product by metabolically active cells. The amount of formazan is proportional to the number of viable cells.

    • Step 5: Add MTT solution to each well and incubate for 2-4 hours.

    • Step 6: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Step 7: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Causality: The IC50 value is the standard metric for comparing the potency of different compounds.

    • Step 8: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Step 9: Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_design Design & Synthesis cluster_primary Primary Screening cluster_secondary Secondary & Selectivity cluster_lead Lead Identification Design Computational SAR Hypotheses Synthesis Synthesize Spirocyclic Analogs Design->Synthesis Biochemical Biochemical Assays (Target-Based) Synthesis->Biochemical CellBased Cell-Based Assays (Phenotypic) Synthesis->CellBased Selectivity Selectivity Profiling (Off-Target Assays) Biochemical->Selectivity CellBased->Selectivity ADME Early ADME/Tox (e.g., Microsomal Stability) Selectivity->ADME Lead Identify Lead Candidates for In Vivo Studies ADME->Lead

Caption: In Vitro testing cascade for SAR validation.

Data Summary: Hypothetical SAR of Spirocyclic Kinase Inhibitors
Compound R1 Group R2 Group Kinase IC50 (nM) HeLa Cell IC50 (µM)
1a -H-H520>50
1b -Cl-H15025.3
1c -F-H21030.1
1d -Cl-CH3252.1
1e -Cl-NH2181.5

From this data, a clear SAR emerges: a chloro substitution at R1 improves potency over hydrogen or fluoro. Furthermore, adding small hydrogen bond donors at R2 (like in 1e) significantly enhances both target engagement and cellular activity.

Pillar 3: In Vivo Corroboration – The Whole-Organism Context

The ultimate test of a drug candidate's potential is its performance in a living organism. In vivo studies are essential to confirm that the promising in vitro activity of a spirocyclic analog translates into efficacy in a disease model and to evaluate its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[9][10][11]

Key In Vivo Study Components
Study Type Objective Key Parameters Measured
Pharmacokinetics (PK) To understand what the body does to the drug (ADME: Absorption, Distribution, Metabolism, Excretion).Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life.
Pharmacodynamics (PD) To understand what the drug does to the body.Target engagement biomarkers, downstream pathway modulation.
Efficacy Studies To determine if the drug has the desired therapeutic effect in a relevant disease model.Tumor volume reduction (oncology), reduction in bacterial load (infectious disease), behavioral changes (neurology).[14]
Experimental Protocol: High-Level Workflow for an In Vivo Efficacy Study (Oncology Xenograft Model)
  • Model Establishment:

    • Causality: The choice of model is critical for clinical relevance. A xenograft model, where human cancer cells are implanted in immunocompromised mice, is a standard preclinical model.[14]

    • Step 1: Implant human tumor cells (e.g., from the cell line used in in vitro studies) subcutaneously into immunocompromised mice.

    • Step 2: Monitor tumor growth until tumors reach a specified size (e.g., 100-150 mm³).

  • Dosing and Monitoring:

    • Causality: Dosing regimen is determined by prior PK studies to ensure adequate exposure to the drug.

    • Step 3: Randomize mice into treatment groups (vehicle control, positive control, and one or more doses of the spirocyclic analog).

    • Step 4: Administer the compounds according to the planned schedule (e.g., once daily oral gavage).

    • Step 5: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint Analysis:

    • Causality: The primary endpoint is typically tumor growth inhibition. Biomarker analysis can confirm the mechanism of action in vivo.

    • Step 6: At the end of the study, euthanize the animals and excise the tumors.

    • Step 7: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

    • Step 8 (Optional): Collect tumor and plasma samples for PK/PD analysis (e.g., measure drug concentration and target phosphorylation levels).

G cluster_preclinical Preclinical Development Lead Lead Candidate from In Vitro Studies PKPD Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies Lead->PKPD Tox Preliminary Toxicology Lead->Tox Efficacy In Vivo Efficacy Model (e.g., Xenograft) PKPD->Efficacy Tox->Efficacy Candidate Selection of Clinical Candidate Efficacy->Candidate

Caption: Progression from in vitro lead to in vivo candidate.

Conclusion: An Integrated Approach to SAR Validation

Validating the structure-activity relationships of spirocyclic analogs is an iterative, multi-disciplinary process. It begins with a strong computational foundation to guide synthetic efforts, moves to rigorous in vitro testing to quantify activity and establish a preliminary SAR, and culminates in in vivo studies to confirm efficacy in a complex biological system. Each pillar of this framework—in silico, in vitro, and in vivo—provides essential data, and it is the synthesis of this data that builds a comprehensive and robust SAR narrative. By understanding the causality behind each experimental choice and employing a self-validating system of protocols, research teams can effectively navigate the challenges of spirocyclic drug development and unlock the full therapeutic potential of these unique three-dimensional scaffolds.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25). PubMed. Retrieved from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed. (2021, February 9). PubMed. Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. Oncodesign Services. Retrieved from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. (2022, March 25). Taylor & Francis Online. Retrieved from [Link]

  • SAR Elucidation - SpiroChem. SpiroChem. Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (2025, April 15). Drugs for Neglected Diseases initiative. Retrieved from [Link]

  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (2025, September 29). Drug Hunter. Retrieved from [Link]

  • In Vitro Evaluation of Spirocycle Analogues - ResearchGate. ResearchGate. Retrieved from [Link]

  • Spirocyclic Motifs in Natural Products | Encyclopedia MDPI. MDPI. Retrieved from [Link]

  • Spirocyclic derivatives as antioxidants: a review - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (2023, May 20). MDPI. Retrieved from [Link]

  • Full article: Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis - Taylor & Francis. (2025, March 19). Taylor & Francis Online. Retrieved from [Link]

  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Retrieved from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (2020, December 31). ACS Publications. Retrieved from [Link]

  • Computational Method for Structure-Based Analysis of SAR Transfer - PubMed. (2020, February 13). PubMed. Retrieved from [Link]

  • Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold - PubMed. (2025, January 5). PubMed. Retrieved from [Link]

  • Computational Method for Structure-Based Analysis of SAR Transfer - ResearchGate. ResearchGate. Retrieved from [Link]

  • Structure-based molecular modeling in SAR analysis and lead optimization - PMC - NIH. National Center for Biotechnology Information. Retrieved from [Link]

  • Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity - PubMed. (2022, March 1). PubMed. Retrieved from [Link]

  • On Exploring Structure Activity Relationships. (2016, May 2). Schrödinger. Retrieved from [Link]

  • In Vivo Models For Efficacy Testing I CRO Services - Pharmaron. Pharmaron. Retrieved from [Link]

  • EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024, April 5). Eman Research Publishing. Retrieved from [Link]

  • Structure Activity Relationships - Drug Design Org. (2005, May 15). Drug Design Org. Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchGate. ResearchGate. Retrieved from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). MDPI. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 2-Oxa-5-azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do NOT dispose of this compound down the drain.

2-Oxa-5-azaspiro[3.4]octane oxalate (CAS: 1380571-82-3) is a spirocyclic amine salt used primarily as a building block in drug discovery (e.g., kinase inhibitors). Its disposal requires strict adherence to High-Temperature Incineration protocols due to two synergistic risks:

  • Aquatic Toxicity: The spiro-amine moiety poses risks to aquatic life (H402).

  • Plumbing Integrity: The oxalate counter-ion readily precipitates with calcium in municipal water/wastewater, leading to persistent calcium oxalate scale and potential blockages.

Immediate Action: Segregate all solid and liquid waste containing this compound into "Non-Halogenated Organic" waste streams destined for incineration.

Chemical Profile & Risk Assessment

To handle this compound safely, you must understand its physicochemical behavior. This section synthesizes data from vendor SDS (Thermo Fisher, BLD Pharm) and structure-activity relationships (SAR).

Physicochemical Properties
PropertyData / CharacteristicOperational Implication
CAS Number 1380571-82-3Use for waste manifesting.
Physical State White to off-white solidDust generation is the primary exposure vector.
Solubility Water-soluble (Salt form)High Risk: Easily enters aqueous waste streams if not managed.
Acidity Acidic (Oxalate salt)Incompatible with strong bases and oxidizers.
Molecular Weight ~203.19 g/mol -
Hazard Identification (GHS)[1]
  • H302: Harmful if swallowed.[1][2][3]

  • H312: Harmful in contact with skin.[1][2][4]

  • H318/H319: Causes serious eye damage/irritation (Oxalates are severe ocular irritants).

  • H335: May cause respiratory irritation.[5]

Scientist's Insight (Causality): The "Harmful" designation (H302/H312) stems from the bioavailability of the secondary amine. However, the oxalate portion drives the systemic risk; if absorbed, free oxalate binds serum calcium, potentially causing hypocalcemia and renal accumulation (kidney stones). Therefore, PPE must prevent all routes of entry, not just inhalation.

Operational Disposal Protocols

This protocol is designed as a self-validating system. If a step cannot be completed (e.g., "Container not compatible"), the process halts.

A. Solid Waste (Pure Compound & Weighing Errors)

Goal: Complete destruction via incineration.

  • Collection:

    • Transfer solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.

    • Do not use metal containers (oxalates can corrode certain metals over time).

  • Labeling:

    • Label as: "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Contains this compound)."[6][7][3][8][9]

    • Add GHS Sticker: Exclamation Mark (Irritant/Harmful).

  • Segregation:

    • Store away from Strong Oxidizers (e.g., perchlorates, nitrates) to prevent exothermic reactions.

B. Aqueous Waste (Mother Liquors & Reaction Mixtures)

Goal: Prevent precipitation in pipes and release to environment.

  • pH Check:

    • Ensure the waste solution pH is between 5 and 9.

    • Why? Extremely acidic solutions containing oxalates can release toxic fumes if accidentally mixed with sulfides/cyanides in a central tank.

  • Solvent Compatibility:

    • If the compound is dissolved in organic solvents (DMSO, DMF, Methanol), collect in "Flammable/Organic Solvent" carboys.

    • If dissolved in water/buffer, collect in "Aqueous Toxic" carboys.

  • Prohibited Actions:

    • NEVER pour into a sink, even with flushing. The dilution factor is insufficient to prevent downstream aquatic harm or calcium precipitation.

C. Contaminated Debris (Gloves, Weigh Boats, Tissues)
  • Bagging: Double-bag all contaminated solids in 4-mil polyethylene bags.

  • Disposal: Place in the solid hazardous waste drum (Fiber drum with liner) destined for incineration.

Workflow Visualization (Decision Tree)

The following diagram illustrates the logical flow for categorizing waste streams to ensure compliance.

Disposal_Protocol Start Waste Generation: This compound Assess_State Assess Physical State Start->Assess_State Is_Solid Solid Waste (Powder, Crystals) Assess_State->Is_Solid Is_Liquid Liquid Waste (Solutions, Mother Liquor) Assess_State->Is_Liquid Is_Debris Contaminated Debris (Gloves, Wipes) Assess_State->Is_Debris Solid_Container Container: HDPE Wide-Mouth Jar Is_Solid->Solid_Container Solvent_Check Is solvent Organic or Aqueous? Is_Liquid->Solvent_Check Double_Bag Double Bag (Polyethylene) Is_Debris->Double_Bag Solid_Label Label: Toxic Solid, Organic N.O.S. Solid_Container->Solid_Label Incineration FINAL DISPOSAL: High-Temp Incineration Solid_Label->Incineration Org_Stream Stream: Flammable/Organic Solvent_Check->Org_Stream Organic (DMSO, MeOH) Aq_Stream Stream: Aqueous Toxic (Do NOT Drain) Solvent_Check->Aq_Stream Water/Buffer Org_Stream->Incineration Aq_Stream->Incineration Double_Bag->Incineration

Figure 1: Decision matrix for segregating this compound waste streams to ensure incineration.

Emergency Response: Spill Management

Scenario: You have spilled 500mg of solid powder on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If dust is visible in the air, use an N95 or P100 respirator.

  • Dry Cleanup (Preferred):

    • Do NOT spray water initially (this spreads the oxalate solution).

    • Cover the spill with a damp paper towel (to suppress dust) or use a HEPA-filtered vacuum dedicated to chemical spills.

    • Scoop material into a waste jar.

  • Wet Decontamination:

    • Once the bulk solid is removed, wipe the surface with a soap/water solution.

    • Validation: Verify no white residue remains (oxalates can leave a chalky film).

  • Disposal: Place all cleanup materials into the "Contaminated Debris" stream.

References

  • Thermo Scientific Chemicals. (2025).[3][10] this compound, 96% Safety Data Sheet. Retrieved from

  • BLD Pharm. (2024).[9] this compound MSDS. Retrieved from [9]

  • US EPA. (2024). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from

  • Sigma-Aldrich. (2025).[10] General Safety Data Sheet for Ammonium Oxalate (Analogous Salt Handling). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.